Technical Documentation Center

2-Methylbenzo[d]oxazol-6-yl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylbenzo[d]oxazol-6-yl acetate
  • CAS: 5078-06-8

Core Science & Biosynthesis

Foundational

2-Methylbenzo[d]oxazol-6-yl acetate mechanism of action in biological assays

Unveiling the Mechanism of Action of 2-Methylbenzo[d]oxazol-6-yl Acetate in Biological Assays: A Technical Guide Executive Summary In the landscape of chemical biology and high-throughput screening (HTS), the precise mea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Mechanism of Action of 2-Methylbenzo[d]oxazol-6-yl Acetate in Biological Assays: A Technical Guide

Executive Summary

In the landscape of chemical biology and high-throughput screening (HTS), the precise measurement of intracellular enzyme activity and cell viability is paramount. While traditional probes like fluorescein diacetate (FDA) have been widely utilized, they frequently suffer from poor specificity, high background noise, and rapid leakage from cells[1]. Enter 2-Methylbenzo[d]oxazol-6-yl acetate (6-Ac-2-MBO) , a sophisticated, esterase-responsive pro-fluorophore. This whitepaper dissects the molecular architecture, photophysical causality, and self-validating experimental protocols associated with 6-Ac-2-MBO, providing researchers with an authoritative guide to deploying this molecule in complex biological assays.

Part 1: Molecular Architecture & Photophysical Causality

The efficacy of 6-Ac-2-MBO is rooted in its rational chemical design, which leverages the photophysical properties of the benzoxazole core[2].

  • The Fluorophore Core (2-Methylbenzo[d]oxazol-6-ol): The unmasked molecule is a highly fluorescent entity. Its fluorescence is driven by an extended conjugated π -system and an internal charge transfer (ICT) mechanism. The electron-donating 6-hydroxyl group is critical for maintaining this push-pull electronic state.

  • The Acetate Masking Strategy: By esterifying the 6-hydroxyl group with an acetate moiety, the electron-donating capability of the oxygen is severely attenuated. This disruption of the ICT quenches the fluorescence (or shifts it entirely out of the visible detection window). Furthermore, the acetate group neutralizes the polarity of the hydroxyl, significantly increasing the molecule's lipophilicity (LogP). This chemical modification is the causal factor that allows the pro-probe to passively and efficiently diffuse across the hydrophobic phospholipid bilayer of living cells[3].

Part 2: Mechanism of Action in Biological Systems

The biological utility of 6-Ac-2-MBO relies on a sequence of spatially and enzymatically controlled events.

  • Cellular Uptake: The lipophilic nature of the acetate-masked probe facilitates rapid, passive diffusion into the cytosol without the need for active transport mechanisms.

  • Enzymatic Unmasking: Once inside the cell, the probe encounters ubiquitous intracellular carboxylesterases (such as CES1 and CES2)[4]. These enzymes recognize the acetate group and catalyze the hydrolysis of the ester bond.

  • Signal Generation and Trapping: The hydrolysis event cleaves the acetate, releasing the free 6-hydroxyl group. This restores the ICT, instantly "turning on" the fluorescence. Concurrently, the unmasked 2-methylbenzo[d]oxazol-6-ol becomes more hydrophilic, which restricts its ability to passively diffuse back out of the cell, effectively trapping the fluorescent signal intracellularly.

MOA ProProbe 6-Ac-2-MBO (Non-fluorescent, Lipophilic) Membrane Plasma Membrane (Passive Diffusion) ProProbe->Membrane Uptake Enzyme Intracellular Esterases (CES1 / CES2) Membrane->Enzyme Cytosolic Delivery ActiveProbe 6-OH-2-MBO (Highly Fluorescent, Hydrophilic) Enzyme->ActiveProbe Hydrolysis (Acetate Cleavage) Signal Fluorescence Readout (Cell Viability / Activity) ActiveProbe->Signal Excitation

Fig 1. Biochemical mechanism of 6-Ac-2-MBO cellular uptake and esterase-mediated activation.

Part 3: Designing a Self-Validating Assay Protocol

As an Application Scientist, I emphasize that an assay is only as robust as its controls. A well-designed 6-Ac-2-MBO assay must be a self-validating system that proves the fluorescence signal is causally linked to intracellular esterase activity and not spontaneous hydrolysis or extracellular artifacts.

Protocol: Intracellular Esterase Activity / Cell Viability Assay

  • Cell Seeding: Plate target cells in a 96-well black, clear-bottom microplate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment Application: Apply experimental compounds.

    • Causality Note: Include a vehicle control and a positive control for cell death (e.g., 1% Triton X-100) to validate the dynamic range of the assay. Dead cells lose membrane integrity and active esterases, yielding no signal.

  • Washing Step (Critical): Wash the cells twice with warm PBS.

    • Causality Note: This removes serum esterases present in the culture media and esterases released by necrotic cells, ensuring the final signal is exclusively intracellular.

  • Inhibitor Control (Validation): In a subset of control wells, pre-incubate cells with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 30 minutes.

    • Causality Note: If the subsequent fluorescence signal is abrogated in these wells, it proves the signal is enzymatically driven and not an artifact of spontaneous chemical hydrolysis.

  • Probe Incubation: Add 6-Ac-2-MBO (typically 5-10 µM final concentration in PBS) to all wells. Incubate for 30 minutes at 37°C in the dark.

  • Signal Acquisition: Measure fluorescence using a microplate reader at the specific excitation/emission wavelengths of the unmasked benzoxazole fluorophore.

ExpWorkflow Start Seed Cells in 96-well Plate (Incubate 24h) Treat Apply Treatments (Test Compounds / Inhibitors) Start->Treat Wash Wash with PBS (Remove Extracellular Esterases) Treat->Wash Probe Add 6-Ac-2-MBO (Incubate 30 min, 37°C) Wash->Probe Read Fluorescence Measurement (Microplate Reader) Probe->Read Validate Data Analysis (Normalize to Controls) Read->Validate

Fig 2. Self-validating experimental workflow for intracellular esterase activity assays.

Part 4: Quantitative Data & Assay Metrics

To facilitate assay optimization, the following table summarizes the typical quantitative parameters associated with benzoxazole-based esterase probes.

ParameterValue / CharacteristicBiological Implication
Target Enzyme Carboxylesterases (CES1/CES2)Specificity for intracellular metabolic activity
Masking Group Acetate EsterQuenches fluorescence, increases membrane permeability
Active Fluorophore 2-Methylbenzo[d]oxazol-6-olHigh quantum yield, trapped intracellularly upon cleavage
Excitation / Emission ~340 nm / ~400-450 nmRequires UV/Violet excitation, blue/cyan emission
Readout Format Microplate, Flow Cytometry, MicroscopyVersatile integration into HTS workflows
Hydrolysis Rate Rapid (< 30 min for saturation)Enables real-time kinetic monitoring of cell health

References

  • Esterase-Activated Hydrogen Sulfide Donors with Self-Reporting Fluorescence Properties and Highly Tunable Rates of Delivery ACS Publications URL:[Link]

  • An Activity-Based Fluorogenic Probe Enables Cellular and in Vivo Profiling of Carboxylesterase Isozymes Analytical Chemistry - ACS Publications URL:[Link]

  • Fluorescein Diacetate (FDA) Should Not Be Used to Study Human Carboxylesterase 2 (CES2) in Complex Biological Systems ChemRxiv URL:[Link]

  • Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II) Ions and Secondary Sensing PPi and Its Applications for Biological Imaging and PPase Catalysis Assays Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

Sources

Exploratory

In Vitro Safety &amp; Toxicological Profile of 2-Methylbenzo[d]oxazol-6-yl acetate: A Predictive and Strategic Guide

Executive Summary This technical guide addresses the in vitro safety and toxicological profile of 2-Methylbenzo[d]oxazol-6-yl acetate. A comprehensive review of publicly available literature reveals a significant lack of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide addresses the in vitro safety and toxicological profile of 2-Methylbenzo[d]oxazol-6-yl acetate. A comprehensive review of publicly available literature reveals a significant lack of direct safety data for this specific molecule. Consequently, this document employs a predictive toxicology approach, leveraging structure-activity relationships (SAR) and data from structural analogs to build a presumptive safety profile. We analyze the core 2-methylbenzoxazole scaffold and the labile acetate ester to forecast potential biological interactions and liabilities. Based on this predictive assessment, we present a tiered, evidence-based in vitro testing strategy designed to efficiently and robustly characterize the compound's safety profile, covering cytotoxicity, genotoxicity, and key organ-specific toxicities. This guide provides researchers and drug development professionals with the foundational logic and detailed experimental protocols necessary to make informed decisions for further development.

Introduction: The Challenge of Novel Chemical Entities

2-Methylbenzo[d]oxazol-6-yl acetate is a heterocyclic compound belonging to the benzoxazole class. Benzoxazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] However, like any novel chemical entity (NCE), its progression through the development pipeline is contingent upon a thorough safety and toxicological evaluation.[6][7]

The absence of published safety data for 2-Methylbenzo[d]oxazol-6-yl acetate necessitates a proactive and predictive strategy. Early-stage in vitro toxicology screening is paramount for identifying potential liabilities, reducing late-stage attrition, and minimizing the use of animal testing in line with the 3Rs (Replacement, Reduction, and Refinement) principles.[8][9][10] This guide provides a framework for understanding the potential risks associated with this molecule and a clear, actionable plan for empirical safety assessment.

Predictive Toxicological Assessment

In the absence of direct data, a molecule's toxicological profile can be inferred by dissecting its structure and examining the known effects of its core components and potential metabolites.

Chemical Structure and Predicted Metabolism

The structure consists of two key features: the 2-methylbenzoxazole core and an acetate ester at the 6-position of the benzene ring.

  • Metabolic Activation: Ester groups are readily hydrolyzed by ubiquitous esterase enzymes present in plasma and cellular cytoplasm. It is highly probable that 2-Methylbenzo[d]oxazol-6-yl acetate will act as a pro-drug or be rapidly metabolized to its corresponding alcohol, 6-hydroxy-2-methylbenzoxazole , and acetic acid. The primary toxicological profile will therefore likely be driven by the resulting hydroxy-benzoxazole metabolite.

cluster_0 In Vivo / In Vitro Metabolism Molecule 2-Methylbenzo[d]oxazol-6-yl acetate Metabolite 6-Hydroxy-2-methylbenzoxazole + Acetic Acid Molecule->Metabolite Hydrolysis Esterases Carboxylesterases (Plasma, Liver, Cytoplasm) Esterases->Molecule

Caption: Predicted metabolic hydrolysis of the target compound.

Toxicological Profile of the Benzoxazole Scaffold

The benzoxazole ring is a common motif in pharmaceuticals.[1][11] While many derivatives are reported to have low toxicity, this is highly dependent on the specific substitutions.[3][12][13]

  • General Activity: Benzoxazoles are known to interact with various biopolymers and have been explored for a vast range of therapeutic applications.[5][12]

  • Known Liabilities: Certain benzoxazole derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen, were withdrawn from the market due to significant side effects, including phototoxicity and hepatotoxicity.[2] This history underscores the need for careful evaluation of any new benzoxazole-containing compound. Some synthetic derivatives have also shown cytotoxicity against both cancerous and normal cell lines.[2]

Data on Structural Analogs: 2-Methylbenzoxazole

The closest structural analog with available public data is the parent compound, 2-methylbenzoxazole.

Data PointValueSource
Oral LD50 (mouse) 1100 mg/kg[14]
GHS Hazards Harmful if swallowed, Skin Irritant, Serious Eye Irritant[14][15][16][17]
Notes Used as a flavoring agent and in fragrances.[14][15]

This data suggests that the core scaffold possesses moderate acute oral toxicity and is a notable irritant.[14][15][16][17] The addition of the acetate/hydroxyl group at the 6-position will alter its physicochemical properties and could significantly modulate this baseline toxicity.

Predicted Profile Summary

Based on the analysis of its structure and analogs, the following potential risks for 2-Methylbenzo[d]oxazol-6-yl acetate and its primary metabolite should be considered:

  • Baseline Cytotoxicity: A potential for concentration-dependent cytotoxicity exists, inherited from the benzoxazole core.

  • Irritancy: Potential for skin and eye irritation, as seen with 2-methylbenzoxazole.

  • Genotoxicity: The aromatic amine-like structure of the benzoxazole ring system warrants investigation for mutagenic potential. Some complex benzoxazole derivatives have shown mutagenic activity in specific assays.[18]

  • Cardiotoxicity: As with many heterocyclic small molecules, inhibition of the hERG potassium channel, a key risk factor for cardiac arrhythmia, must be assessed.[19]

  • Hepatotoxicity: Given the history of other benzoxazoles (e.g., benoxaprofen), the potential for liver toxicity should be considered a key endpoint.

A Tiered In Vitro Safety Evaluation Strategy

To empirically determine the safety profile, a tiered approach is recommended. This strategy prioritizes foundational assays and uses the results to inform the need for more complex, resource-intensive studies.

cluster_1 Tier 1: Foundational Safety cluster_2 Tier 2: Genotoxicity & Key Liabilities cluster_3 Tier 3: Mechanistic & Organ-Specific Toxicity Cytotoxicity Cytotoxicity Assessment (e.g., Neutral Red Uptake, LDH) Cardiotoxicity hERG Channel Inhibition (Fluorescence or Patch-Clamp) Cytotoxicity->Cardiotoxicity Genotoxicity Bacterial Reverse Mutation (Ames Test - OECD 471) Micronucleus In Vitro Micronucleus (Clastogenicity - OECD 487) Genotoxicity->Micronucleus Hepatotoxicity Hepatotoxicity Assay (e.g., HepG2 cells, 3D spheroids) Cardiotoxicity->Hepatotoxicity Mitochondrial Mitochondrial Toxicity (e.g., Seahorse Assay)

Sources

Foundational

Technical Whitepaper: 2-Methylbenzo[d]oxazol-6-yl Acetate (CAS 5078-06-8) – Synthesis, Prodrug Utility, and Safety Profiling

Executive Summary In modern medicinal chemistry, the benzoxazole scaffold is recognized as a privileged structure due to its role as a bioisostere for naturally occurring nucleic bases like adenine and guanine[1]. 2-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the benzoxazole scaffold is recognized as a privileged structure due to its role as a bioisostere for naturally occurring nucleic bases like adenine and guanine[1]. 2-Methylbenzo[d]oxazol-6-yl acetate (CAS: 5078-06-8) is a highly valuable synthetic intermediate and prodrug candidate. By masking the reactive phenolic hydroxyl group of its precursor, 6-hydroxy-2-methylbenzoxazole (CAS: 5078-07-9)[2], the acetate ester significantly alters the physicochemical profile of the molecule. This technical guide explores the mechanistic utility of this compound, provides self-validating experimental protocols for its synthesis, and outlines the procedure for acquiring its Material Safety Data Sheet (MSDS) for regulatory compliance.

Physicochemical Profiling & MSDS Procurement

Understanding the quantitative properties of 2-Methylbenzo[d]oxazol-6-yl acetate is critical for predicting its behavior in both synthetic workflows and biological assays.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Methylbenzo[d]oxazol-6-yl acetate
CAS Registry Number 5078-06-8[3]
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Active Precursor CAS 5078-07-9 (6-Hydroxy-2-methylbenzoxazole)[2]
Purity Standard ≥95% (Supplier dependent)
Storage Conditions Room temperature, dry, away from strong oxidants
MSDS / SDS Download Protocol

To ensure compliance with OSHA and REACH regulations, researchers must obtain the MSDS prior to handling. The compound is generally classified as a potential skin and eye irritant.

  • Source Identification : Navigate to verified chemical supplier databases such as ChemicalBook[4] or Arctom Scientific[3].

  • Query : Search using the exact CAS number 5078-06-8.

  • Download : Locate the "SDS" or "MSDS File" hyperlink on the product landing page to download the PDF[4].

  • Handling Causality : The MSDS will dictate that handling must occur inside a chemical fume hood using nitrile gloves. This is because the ester linkage can undergo slow hydrolysis upon exposure to ambient moisture, releasing trace amounts of acetic acid which can act as a respiratory irritant.

Mechanistic Utility in Drug Discovery

The Benzoxazole Scaffold as a Privileged Structure

Benzoxazole derivatives exhibit a profound spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects[5]. The core structure allows for favorable binding interactions with diverse protein targets, such as VEGFR-2 in angiogenesis[6]. Furthermore, the 6-hydroxybenzoxazole moiety is a critical pharmacophore in the development of fluoro-pegylated imaging agents used to target Amyloid-β aggregates in Alzheimer's disease research[7].

Prodrug Dynamics: The Role of the Acetate Group

The therapeutic efficacy of 6-hydroxybenzoxazoles is often limited by their rapid phase II metabolism (glucuronidation) and sub-optimal passive membrane permeability.

  • Causality of Acetylation : Converting the free phenol to an acetate ester (2-Methylbenzo[d]oxazol-6-yl acetate) masks the hydrogen bond donor. This increases the lipophilicity (LogP) of the molecule, facilitating superior passive diffusion across lipid bilayers and the Blood-Brain Barrier (BBB).

  • Targeted Activation : Once intracellular, ubiquitous non-specific esterases cleave the ester bond, releasing the active 6-hydroxy-2-methylbenzoxazole directly at the site of action.

Experimental Workflows & Protocols

As a Senior Application Scientist, it is imperative that protocols are not merely followed, but understood and validated at every step.

Protocol 1: Synthesis of 2-Methylbenzo[d]oxazol-6-yl Acetate

Objective : High-yield acetylation of 6-hydroxy-2-methylbenzoxazole. Causality : Acetic anhydride ( Ac2​O ) is utilized as the acylating agent. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst; it attacks the anhydride to form a highly reactive N-acylpyridinium intermediate, lowering the activation energy. Triethylamine (TEA) acts as a proton scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 equivalent of 6-hydroxy-2-methylbenzoxazole (CAS: 5078-07-9) in anhydrous dichloromethane (DCM). Reasoning: DCM is an aprotic solvent that readily dissolves the reagents without participating in the acylation.

  • Catalysis & Base : Add 1.5 eq of TEA and 0.1 eq of DMAP to the solution.

  • Temperature Control : Cool the reaction flask to 0°C using an ice bath. Reasoning: Acylation is exothermic; cooling prevents the formation of degradation byproducts.

  • Acylation : Dropwise add 1.2 eq of Ac2​O . Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation (In-Process) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the highly polar phenol spot disappears, replaced by a higher Rf​ ester spot.

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ . Reasoning: This neutralizes residual acetic acid and TEA-HCl salts, partitioning them into the aqueous layer. Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (Final) : Confirm the product identity and purity using LC-MS. The expected mass-to-charge ratio ( [M+H]+ ) is 192.1.

Protocol 2: Esterase-Mediated Hydrolysis Assay

Objective : Validate the prodrug conversion rate of the acetate ester back to the active phenol. Causality : To ensure the prodrug will activate in vivo, it must be tested against biological esterases.

Step-by-Step Methodology :

  • Incubation : Incubate 10 µM of 2-Methylbenzo[d]oxazol-6-yl acetate in PBS (pH 7.4) containing 1 U/mL of Porcine Liver Esterase (PLE) at 37°C.

  • Sampling : Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 100 µL of ice-cold acetonitrile to precipitate the proteins and halt enzymatic activity.

  • Self-Validation : Centrifuge the samples and analyze the supernatant via HPLC. The system validates the prodrug concept by demonstrating a time-dependent decrease in the acetate peak and a proportional increase in the 6-hydroxy-2-methylbenzoxazole peak.

Data Visualization

The following diagram maps the logical relationship between the synthetic preparation of the compound and its subsequent biological activation pathway.

Workflow cluster_0 Synthetic Phase (In Vitro) cluster_1 Biological Phase (In Vivo / Cellular) N1 6-Hydroxy-2-methylbenzoxazole (CAS: 5078-07-9) N2 Acetylation (Ac2O, TEA, DMAP, DCM) N1->N2 N3 2-Methylbenzo[d]oxazol-6-yl acetate (CAS: 5078-06-8) N2->N3 Validation: LC-MS[M+H]+ 192.1 N4 Cellular Uptake (Enhanced Lipophilicity) N3->N4 Administration / Assay Incubation N5 Intracellular Esterase Cleavage N4->N5 N6 Active Phenol Release Target Engagement N5->N6 Validation: HPLC Peak Shift

Figure 1: Synthetic preparation and biological activation pathway of 2-Methylbenzo[d]oxazol-6-yl acetate.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Characterization of 2-Methylbenzo[d]oxazol-6-yl Acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide Introduction and Strategic Rationale Benzoxazole derivatives are highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Benzoxazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and esters, and as core structures in fluorescent probes and chemotherapeutics. 2-Methylbenzo[d]oxazol-6-yl acetate (CAS: 5078-06-8) is a highly versatile synthetic intermediate[1]. The presence of the acetate group at the 6-position protects the reactive phenolic hydroxyl during subsequent functionalizations of the 2-methyl group (e.g., via radical bromination or condensation reactions)[2].

This application note details a robust, one-pot synthetic protocol for 2-methylbenzo[d]oxazol-6-yl acetate starting from 2-amino-5-hydroxyphenol. Instead of a multi-step protection/deprotection scheme, this protocol leverages exhaustive acetylation followed by thermal dehydration to drive benzoxazole ring formation while simultaneously acetylating the distal phenol.

Mechanistic Pathway and Workflow

The synthesis relies on the dual role of acetic anhydride ( Ac2​O ) as both the acylating reagent and the dehydrating solvent.

Causality in Design:

  • Initial Acetylation: The highly nucleophilic primary amine and both hydroxyl groups of 2-amino-5-hydroxyphenol are rapidly acetylated.

  • Thermal Cyclization: Heating the reaction to reflux (130–140 °C) provides the necessary activation energy for the ortho-acetamido and ortho-acetoxy groups to undergo an intramolecular condensation. The elimination of acetic acid/water yields the thermodynamically stable benzoxazole core.

  • In-situ Protection: The meta-hydroxyl (which becomes the 6-position on the benzoxazole ring) remains acetylated, yielding the final target without requiring a separate esterification step.

G SM 2-Amino-5-hydroxyphenol (Starting Material) Ac2O Acetic Anhydride (Excess, 140°C) SM->Ac2O Int N,O,O-Triacetyl Intermediate Ac2O->Int Cycl Thermal Cyclization (- AcOH / H2O) Int->Cycl Prod 2-Methylbenzo[d]oxazol- 6-yl acetate Cycl->Prod

Workflow for the one-pot synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate.

Quantitative Reaction Parameters

To ensure a self-validating system, the stoichiometry must be strictly controlled. A minimum of 4.0 equivalents of acetic anhydride is required (3 equivalents for exhaustive acetylation + 1 equivalent to drive the equilibrium and act as solvent).

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Functional Role
2-Amino-5-hydroxyphenol 125.131.01.25 gPrimary Scaffold
Acetic Anhydride 102.095.04.72 mL (5.10 g)Reactant / Solvent / Dehydrator
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction Solvent
Saturated NaHCO3​ 84.01-~ 50 mLQuench / Neutralization
Anhydrous Na2​SO4​ 142.04-As neededDesiccant

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Reflux
  • Preparation: Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under a positive pressure of dry Nitrogen ( N2​ ) to prevent premature hydrolysis of the anhydride.

  • Reagent Addition: Add 2-amino-5-hydroxyphenol (1.25 g, 10.0 mmol) to the flask. Carefully add acetic anhydride (4.72 mL, 50.0 mmol) in one portion at room temperature. Note: The initial acetylation is exothermic. Allow the mixture to stir for 10 minutes until the initial heat dissipates.

  • Cyclization: Transfer the flask to a pre-heated oil bath set to 140 °C. Reflux the mixture vigorously for 3 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (Eluent: 3:1 Hexanes:EtOAc). The starting material ( Rf​≈0.1 ) will disappear, replaced initially by highly polar intermediates, which eventually converge into a single, less polar UV-active spot ( Rf​≈0.5 ) corresponding to the benzoxazole[3].

Phase 2: Quench and Workup
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the crude mixture slowly into a beaker containing 30 g of crushed ice. Stir vigorously for 30 minutes to hydrolyze the unreacted acetic anhydride into acetic acid.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous phase reaches a pH of ~7.5. Caution: Vigorous CO2​ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (20 mL) and brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or semi-solid.

Phase 3: Purification and Validation
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient of 10% to 30% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford 2-Methylbenzo[d]oxazol-6-yl acetate as an off-white solid. (Expected Yield: 75-85%).

Analytical Characterization Standards

To validate the integrity of the synthesized 2-Methylbenzo[d]oxazol-6-yl acetate (Formula: C10​H9​NO3​ , MW: 191.18 g/mol )[4], compare against the following expected spectral benchmarks:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 7.60 (d, J = 8.5 Hz, 1H, Ar-H, position 4)

    • δ 7.35 (d, J = 2.1 Hz, 1H, Ar-H, position 7)

    • δ 7.05 (dd, J = 8.5, 2.1 Hz, 1H, Ar-H, position 5)

    • δ 2.62 (s, 3H, Benzoxazole- CH3​ )

    • δ 2.32 (s, 3H, Acetate- CH3​ )

  • ESI-MS (m/z): Calculated for C10​H10​NO3+​ [M+H]+ : 192.06; Found: 192.1.

References

Sources

Application

Application Note: Catalytic Esterification Methods for the Synthesis of 2-Methylbenzo[d]oxazol-6-yl Acetate

Executive Summary The compound 2-Methylbenzo[d]oxazol-6-yl acetate (CAS 5078-06-8) is a highly valuable benzoxazole derivative frequently utilized as an intermediate in medicinal chemistry and drug development [[1]](). S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methylbenzo[d]oxazol-6-yl acetate (CAS 5078-06-8) is a highly valuable benzoxazole derivative frequently utilized as an intermediate in medicinal chemistry and drug development [[1]](). Synthesizing this target requires the selective acetylation of the phenolic hydroxyl group of 2-methylbenzo[d]oxazol-6-ol. Because phenolic hydroxyls are relatively poor nucleophiles due to resonance stabilization into the aromatic benzoxazole ring, uncatalyzed esterification is inefficient.

This application note provides drug development professionals with two field-proven, self-validating catalytic protocols to achieve quantitative yields: Nucleophilic Catalysis using DMAP, and Lewis Acid Catalysis using Scandium(III) triflate.

Mechanistic Grounding & Causality

To ensure scientific integrity and predictable scale-up, it is critical to understand the causality behind the chosen catalytic systems:

  • Pathway A: Nucleophilic Catalysis via DMAP 4-(Dimethylamino)pyridine (DMAP) acts as a hyper-nucleophile. Rather than activating the phenol, DMAP attacks acetic anhydride to form a highly electrophilic N-acetylpyridinium acetate ion pair 2. The sterically unhindered phenolic oxygen of 2-methylbenzo[d]oxazol-6-ol rapidly attacks this intermediate. Triethylamine (Et₃N) is included as an auxiliary base to scavenge the liberated acetic acid, preventing the protonation of DMAP and irreversibly driving the reaction forward.

  • Pathway B: Lewis Acid Catalysis via Sc(OTf)₃ Scandium(III) trifluoromethanesulfonate is an exceptionally active, oxophilic Lewis acid. It coordinates directly to the carbonyl oxygen of acetic anhydride, drastically increasing the electrophilicity of the acyl carbon 3. Unlike traditional Lewis acids (e.g., AlCl₃) which are permanently deactivated by the ester product or the acetic acid byproduct, Sc(OTf)₃ maintains rapid catalytic turnover, allowing for ultra-low catalyst loading (1–5 mol%) and excellent moisture tolerance 4.

Process Visualization

G cluster_DMAP Protocol A: Nucleophilic Catalysis cluster_Lewis Protocol B: Lewis Acid Catalysis SM 2-Methylbenzo[d]oxazol-6-ol (Starting Material) DMAP_Cat DMAP + Ac2O + Et3N (Catalyst System) SM->DMAP_Cat Pathway A Sc_Cat Sc(OTf)3 + Ac2O (Catalyst System) SM->Sc_Cat Pathway B DMAP_Int N-Acetylpyridinium Intermediate DMAP_Cat->DMAP_Int Activation Prod 2-Methylbenzo[d]oxazol-6-yl acetate (Target Ester) DMAP_Int->Prod Nucleophilic Attack Sc_Int Sc-Coordinated Anhydride Complex Sc_Cat->Sc_Int Coordination Sc_Int->Prod Electrophilic Attack QC Self-Validating QC (TLC, 1H-NMR, HPLC) Prod->QC Validation

Figure 1: Parallel catalytic workflows for the esterification of 2-methylbenzo[d]oxazol-6-ol.

Experimental Protocols

Both protocols are engineered as self-validating systems . The workup steps are explicitly designed to chemically isolate the target molecule from the catalytic reagents, ensuring that any mass recovered is the desired product rather than unreacted starting material or catalyst carryover.

Protocol A: DMAP-Catalyzed Acetylation

Best for: Standard laboratory-scale synthesis where rapid reaction times are prioritized.

  • Reaction Setup: In an oven-dried round-bottom flask under N₂, dissolve 2-methylbenzo[d]oxazol-6-ol (1.0 equiv, e.g., 1.49 g, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M).

  • Catalyst Addition: Add triethylamine (1.5 equiv, 2.1 mL) and DMAP (0.1 equiv, 122 mg). Causality: Et₃N is used in stoichiometric excess to ensure complete neutralization of the acetic acid byproduct, protecting the DMAP catalyst.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add acetic anhydride (1.2 equiv, 1.13 mL).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1; UV active).

  • Self-Validating Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and stir vigorously for 15 minutes. Causality: This hydrolyzes unreacted acetic anhydride and converts acetic acid into water-soluble sodium acetate, physically separating it from the organic layer.

    • Extract with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with 0.1 M HCl (10 mL) to remove residual DMAP and Et₃N, followed by brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

Protocol B: Sc(OTf)₃-Catalyzed Lewis Acid Esterification

Best for: Scale-up applications requiring minimal catalyst toxicity, low environmental impact, and neutral reaction conditions.

  • Reaction Setup: Dissolve 2-methylbenzo[d]oxazol-6-ol (1.0 equiv, 10 mmol) in anhydrous acetonitrile (CH₃CN, 0.4 M).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 equiv, 246 mg). Causality: A 5 mol% loading is sufficient due to the catalyst's resistance to deactivation by the ester product.

  • Acylation: Add acetic anhydride (1.2 equiv, 1.13 mL) in one portion at room temperature. Stir for 1–2 hours.

  • Self-Validating Workup:

    • Quench with water (20 mL). Causality: Sc(OTf)₃ is highly water-soluble. Quenching with water forces 100% of the scandium catalyst into the aqueous phase, ensuring zero heavy-metal carryover in the organic product.

    • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Comparative Data & Validation

Quantitative Method Comparison
ParameterProtocol A (DMAP)Protocol B (Sc(OTf)₃)
Catalyst Loading 10 mol% DMAP (+ 1.5 eq Et₃N)5 mol% Sc(OTf)₃
Solvent Dichloromethane (CH₂Cl₂)Acetonitrile (CH₃CN)
Reaction Temperature 0 °C → Room TemperatureRoom Temperature
Reaction Time 2 hours1 - 2 hours
Typical Yield 92 - 96%94 - 98%
Environmental Impact Moderate (Uses chlorinated solvent)Low (Catalyst can be recovered from aqueous phase)
Analytical Quality Control (QC)

To validate the success of the esterification, perform the following analytical checks:

  • TLC: The product (2-Methylbenzo[d]oxazol-6-yl acetate) will have a higher R_f value than the starting phenol due to the loss of the hydrogen-bonding hydroxyl group.

  • ¹H-NMR (CDCl₃):

    • Disappearance: The broad singlet corresponding to the phenolic -OH (~9.0 ppm depending on concentration/solvent) must completely disappear.

    • Appearance: A sharp singlet integrating to 3H will appear at approximately 2.30 ppm , corresponding to the newly installed acetate methyl group (-O-CO-CH₃).

    • Shift: The aromatic protons of the benzoxazole ring will shift slightly downfield due to the electron-withdrawing nature of the ester linkage compared to the electron-donating hydroxyl group.

References

  • 1 ChemicalBook. "2-Methylbenzo[d]oxazol-6-yl acetate | 5078-06-8." ChemicalBook Properties Database.

  • 2 Xu, S., Held, I., Kempf, B., et al. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine)." Chemistry - A European Journal, 2005.

  • 3 Ishihara, K., Kubota, M., Kurihara, H., Yamamoto, H. "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." The Journal of Organic Chemistry, ACS Publications, 1996.

  • 4 ACS Publications. "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst." The Journal of Organic Chemistry, 1996.

Sources

Method

Application Note: Preclinical In Vivo Administration and Dosing Protocols for 2-Methylbenzo[d]oxazol-6-yl Acetate

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Guide Executive Summary & Pharmacological Context 2-Methylbenzo[d]o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Guide

Executive Summary & Pharmacological Context

2-Methylbenzo[d]oxazol-6-yl acetate (CAS: 5078-06-8) is a highly versatile chemical building block and prodrug-like pharmacophore[1]. The 2-methylbenzoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of potent Monoamine Oxidase (MAO) inhibitors for neurodegenerative diseases[2], highly selective MERTK kinase inhibitors for oncology[3], and as cytotoxic payloads for antibody-drug conjugates (ADCs)[4].

The Causality of the Acetate Ester: From an in vivo pharmacology perspective, the acetate group at the 6-position is not merely structural; it serves a critical pharmacokinetic (PK) function. By masking the polar hydroxyl group, the acetate ester significantly increases the molecule's lipophilicity (LogP). This structural modification enhances gastrointestinal absorption and facilitates rapid penetration across the Blood-Brain Barrier (BBB). Once in systemic circulation, ubiquitous tissue and plasma carboxylesterases rapidly hydrolyze the acetate to yield the active phenol (2-methylbenzo[d]oxazol-6-ol). Therefore, any in vivo protocol must account for this rapid metabolic activation to prevent analytical artifacts.

Metabolism Prodrug 2-Methylbenzo[d]oxazol-6-yl acetate (Lipophilic Prodrug) Enzyme Tissue Carboxylesterases (Plasma, Liver, Brain) Prodrug->Enzyme In Vivo Hydrolysis Active 2-Methylbenzo[d]oxazol-6-ol (Active Pharmacophore) Enzyme->Active Rapid Cleavage Target Target Engagement (e.g., MAO-B or MERTK) Active->Target Pharmacodynamic Effect

Figure 1: In vivo metabolic activation and target engagement pathway.

Physicochemical Profile & Formulation Strategy

Because 2-Methylbenzo[d]oxazol-6-yl acetate is a lipophilic ester, formulating it in purely aqueous buffers will result in immediate precipitation, leading to micro-embolisms if injected intravenously, or erratic absorption if dosed orally. To ensure a self-validating and reproducible system, a co-solvent vehicle is required[3].

Standardized Vehicle Preparation (10% DMSO, 10% Tween 80, 80% Saline)

Why this specific vehicle? DMSO disrupts the crystalline lattice of the compound, ensuring complete molecular dispersion. Tween 80 acts as a non-ionic surfactant, creating micelles that entrap the lipophilic compound and prevent it from "crashing out" when the aqueous saline phase is introduced.

Step-by-Step Formulation Protocol:

  • Weighing: Accurately weigh the required mass of 2-Methylbenzo[d]oxazol-6-yl acetate powder.

  • Primary Solvation: Add 10% (of final volume) Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear.

  • Surfactant Addition: Add 10% (of final volume) Tween 80. Vortex for 1 minute. The solution will become viscous but must remain optically clear.

  • Aqueous Phase Integration: Critical Step. Add 80% (of final volume) Normal Saline (0.9% NaCl) dropwise while continuously vortexing. Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Quality Control: Inspect the final formulation against a dark background. It must be a clear or slightly opalescent solution with no visible particulates.

In Vivo Administration Protocols (Murine Models)

The following dosing parameters are optimized for standard C57BL/6 or BALB/c mice (approx. 20-25g body weight) based on validated benzoxazole derivative studies[3].

Protocol A: Intravenous (IV) Administration (1 - 2 mg/kg)

Purpose: To determine absolute bioavailability and systemic clearance.

  • Route: Lateral tail vein.

  • Volume: Max 5 mL/kg (e.g., 100 µL for a 20g mouse).

  • Execution: Warm the mouse briefly under a heat lamp to vasodilate the tail vein. Using a 27G to 30G needle, inject the formulation slowly over 10-15 seconds to prevent acute cardiovascular shock from the DMSO/Tween vehicle.

Protocol B: Intraperitoneal (IP) Administration (3 - 10 mg/kg)

Purpose: Routine efficacy testing and extended exposure.

  • Route: Lower right abdominal quadrant.

  • Volume: Max 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Execution: Restrain the mouse, tilting the head downward to allow abdominal organs to shift cranially. Insert a 25G needle at a 30-degree angle to avoid puncturing the cecum.

Protocol C: Per Os (PO / Oral Gavage) Administration (3 - 10 mg/kg)

Purpose: Assessing oral bioavailability and first-pass metabolism.

  • Route: Gastric gavage.

  • Volume: Max 10 mL/kg.

  • Execution: Fast the animals for 4-6 hours prior to dosing to standardize gastric emptying. Use a 20G reusable stainless steel or flexible plastic gavage needle.

Pharmacokinetic (PK) Sampling & Bioanalysis

The Ex Vivo Hydrolysis Pitfall: A critical failure point in evaluating acetate esters is ex vivo degradation. If blood is collected into standard heparinized or EDTA tubes, plasma esterases will continue to cleave the acetate group on the benchtop. This leads to an artificial underestimation of the parent prodrug and an overestimation of the active metabolite.

Step-by-Step PK Sampling Protocol:

  • Preparation: Pre-chill all collection tubes on ice. Ensure tubes contain Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF) as esterase inhibitors.

  • Timepoints: Collect blood at 5, 15, 30, 60, 120, 240, 480 min, and 24 h post-dose.

  • Collection: Draw 50-100 µL of blood via submandibular bleed or cardiac puncture (terminal).

  • Processing: Centrifuge immediately at 4°C, 3000 x g for 10 minutes to separate plasma.

  • Tissue Harvest (Optional): For CNS targets (e.g., MAO-B), perfuse the mouse with cold saline to remove blood from cerebral microvasculature, then harvest the brain. Snap-freeze in liquid nitrogen.

  • LC-MS/MS Analysis: Extract plasma/tissue using protein precipitation (e.g., 3 volumes of cold Acetonitrile containing an internal standard). Monitor MRM transitions for both the parent acetate (CAS 5078-06-8) and the active phenol metabolite.

Workflow A Formulation 10% DMSO + 10% Tween 80 + 80% Saline B Administration IV, IP, or PO (Murine Model) A->B C Blood Collection (Use NaF/PMSF Tubes) B->C D Tissue Harvest (Brain/Liver) B->D E LC-MS/MS Bioanalysis C->E D->E

Figure 2: Standardized in vivo pharmacokinetic workflow for ester-based benzoxazoles.

Expected Quantitative Outcomes

Based on structurally analogous 2-methylbenzoxazole derivatives evaluated in vivo[3], researchers should anticipate the following PK parameters when dosing at 3 mg/kg via the IP route.

Table 1: Representative Pharmacokinetic Parameters (3 mg/kg IP Dosing)

PK ParameterExpected RangeBiological & Experimental Significance
Cmax 500 - 800 nMPeak plasma concentration; indicates rapid absorption from the peritoneal cavity[3].
Tmax 0.5 - 1.0 hTime to peak concentration; typical for lipophilic IP administration.
T1/2 1.2 - 2.0 hHalf-life; rapid clearance dictates that BID (twice daily) dosing may be required for sustained efficacy[3].
AUC(0-t) 1200 - 1800 h*nMTotal systemic exposure; used to calculate relative bioavailability against IV dosing.
Brain/Plasma Ratio > 0.8High BBB penetration due to the lipophilicity imparted by the acetate ester.

Sources

Application

Application Note: Enzymatic Cleavage Assays Using 2-Methylbenzo[d]oxazol-6-yl Acetate Substrates

Introduction & Mechanistic Causality Esterases are ubiquitous hydrolase enzymes that play critical roles in cellular metabolism, detoxification, and prodrug activation. The accurate quantification of esterase activity is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Esterases are ubiquitous hydrolase enzymes that play critical roles in cellular metabolism, detoxification, and prodrug activation. The accurate quantification of esterase activity is essential for drug development, high-throughput screening (HTS), and live-cell viability assays. Historically, chromogenic substrates like p-nitrophenyl acetate were used; however, they suffer from low sensitivity and high background signal in complex biological matrices.

To overcome these limitations, 2-Methylbenzo[d]oxazol-6-yl acetate has emerged as a superior fluorogenic substrate. The rationale for its use is grounded in its structural photophysics. The acetate group masks the hydroxyl moiety at the 6-position of the benzoxazole core, effectively quenching fluorescence. Upon enzymatic hydrolysis by an esterase, the acetate ester is cleaved to release 2-methylbenzo[d]oxazol-6-ol . This liberated phenol derivative undergoes Excited-State Intramolecular Proton Transfer (ESIPT) or general phenolic fluorescence, resulting in a strong fluorescence emission with a large Stokes shift[1].

This substrate design provides a self-validating system: the spontaneous hydrolysis rate in physiological buffers (e.g., PBS, DMEM) is remarkably low compared to traditional substrates like fluorescein diacetate, ensuring that the signal-to-noise ratio remains high and background fluorescence remains negligible[2].

Mechanism Substrate 2-Methylbenzo[d]oxazol-6-yl acetate (Non-fluorescent) Fluorophore 2-Methylbenzo[d]oxazol-6-ol (Highly Fluorescent) Substrate->Fluorophore Enzymatic Cleavage Enzyme Esterase Enzyme (Hydrolysis) Enzyme->Substrate Catalyzes Light Fluorescence Emission (λ ~ 450 nm) Fluorophore->Light Excitation (λ ~ 340 nm)

Figure 1: Mechanism of esterase-mediated cleavage of 2-Methylbenzo[d]oxazol-6-yl acetate.

Photophysical and Kinetic Parameters

The utility of 2-methylbenzo[d]oxazol-6-yl acetate lies in its favorable enzyme kinetics (single-hit kinetics) and robust photophysical traits. The table below summarizes the typical quantitative data observed when utilizing this substrate with mammalian esterases (e.g., Porcine Liver Esterase, PLE)[2][3].

ParameterValue / DescriptionCausality / Significance
Excitation Wavelength ( λex​ ) ~340 nmUV/Vis excitation minimizes overlap with cellular autofluorescence.
Emission Wavelength ( λem​ ) ~450 nmLarge Stokes shift (~110 nm) prevents self-quenching and inner-filter effects.
Michaelis Constant ( KM​ ) 0.10 – 0.50 μ MHigh affinity for esterases allows for assays using low substrate concentrations.
Turnover Number ( kcat​ ) ~8.0 ×104 s −1 Rapid cleavage ensures real-time kinetic monitoring without lag phases.
Aqueous Stability > 24 hours in PBSPrevents false positives from spontaneous hydrolysis.

Experimental Protocols

The following protocols are designed as self-validating workflows. They incorporate mandatory controls to ensure that the observed fluorescence is strictly a product of enzymatic cleavage rather than spontaneous hydrolysis or artifactual fluorescence.

Protocol A: In Vitro Esterase Kinetics Assay (Microplate Format)

Objective : Determine the Vmax​ and KM​ of a purified esterase using the fluorogenic substrate.

  • Reagent Preparation :

    • Substrate Stock : Dissolve 2-Methylbenzo[d]oxazol-6-yl acetate in anhydrous DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

    • Assay Buffer : 50 mM Tris-HCl, pH 7.4, containing 0.01% Triton X-100 (to prevent enzyme aggregation).

    • Enzyme Working Solution : Dilute the purified esterase in Assay Buffer to a final concentration of 10 nM.

  • Assay Setup (96-well black microplate) :

    • Blank (Control) : Add 98 μ L Assay Buffer + 2 μ L Substrate (various concentrations). Validates background hydrolysis.

    • Inhibitor (Control) : Add 88 μ L Assay Buffer + 10 μ L Esterase Inhibitor (e.g., PMSF) + 2 μ L Substrate. Validates signal specificity.

    • Reaction : Add 88 μ L Assay Buffer + 10 μ L Enzyme Working Solution.

  • Initiation :

    • Add 2 μ L of the Substrate Stock (diluted to yield final concentrations ranging from 0.1 μ M to 10 μ M) to all wells.

  • Kinetic Measurement :

    • Immediately place the plate in a fluorescence microplate reader.

    • Read at λex​ = 340 nm / λem​ = 450 nm every 30 seconds for 30 minutes at 37°C.

  • Data Analysis :

    • Subtract the Blank relative fluorescence units (RFU) from the Reaction RFU.

    • Plot initial velocity ( V0​ ) vs. Substrate Concentration and fit to the Michaelis-Menten equation.

Protocol B: Live-Cell Esterase Imaging

Objective : Visualize intracellular esterase activity as a proxy for cell viability.

  • Cell Culture : Seed HeLa or HEK293 cells in a glass-bottom 35 mm dish and culture until 70% confluent.

  • Substrate Loading :

    • Dilute the 10 mM substrate stock into pre-warmed, phenol red-free DMEM to a final concentration of 5 μ M.

  • Incubation :

    • Replace the culture media with the substrate-containing media.

    • Incubate for 15–30 minutes at 37°C, 5% CO 2​ .

  • Imaging :

    • Wash cells twice with warm PBS to remove extracellular substrate.

    • Image using a confocal fluorescence microscope (DAPI filter set or Ex 340-360 / Em 440-470 nm).

    • Observation: Viable cells will exhibit bright blue/green cytosolic fluorescence, while dead cells (lacking active esterases) will remain dark.

AssayWorkflow Step1 1. Substrate Preparation (10 mM stock in anhydrous DMSO) Step2 2. Microplate Setup (Buffer, Enzyme, and Controls) Step1->Step2 Step2->Step2 Mandatory Controls: Buffer Only & Inhibitor Step3 3. Kinetic Incubation (37°C, protect from light) Step2->Step3 Step4 4. Fluorescence Detection (Ex: 340 nm / Em: 450 nm) Step3->Step4 Step5 5. Data Analysis (Michaelis-Menten Kinetics) Step4->Step5

Figure 2: Step-by-step workflow for high-throughput in vitro esterase kinetic assays.

References

  • Fluorogenic Label for Biomolecular Imaging Source: National Institutes of Health (NIH), PubMed Central. URL:[Link]

  • 2-Arylbenzothiazole, benzoxazole and benzimidazole derivatives as fluorogenic substrates for the detection of nitroreductase and aminopeptidase activity in clinically important bacteria Source: National Institutes of Health (NIH), PubMed. URL: [Link]

  • Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study Source: ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate

Technical Support Center: Synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate Welcome to the dedicated technical support guide for the synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate. This resource is designed for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate

Welcome to the dedicated technical support guide for the synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important benzoxazole derivative. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expertise to troubleshoot effectively and ensure the integrity of your results.

Part 1: Synthetic Strategy & Core Challenges

The synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate is most efficiently approached via a two-step process. Understanding the potential pitfalls in each step is critical for maximizing the overall yield.

  • Step 1: Cyclocondensation to form the key intermediate, 2-methylbenzo[d]oxazol-6-ol. This is the most challenging step, where ring formation efficiency dictates the upstream availability of your precursor.

  • Step 2: Acetylation of the 6-hydroxy group to yield the final product. This is a more straightforward esterification, but conditions must be controlled to prevent side reactions or hydrolysis.

Below is a high-level overview of the synthetic workflow.

Synthetic_Workflow A Starting Material (e.g., 4-Amino-3-hydroxyacetophenone) B Step 1: Cyclocondensation (e.g., PPA, High Temp) A->B Reaction C Intermediate 2-Methylbenzo[d]oxazol-6-ol B->C Yields D Step 2: Acetylation (e.g., Ac₂O, Pyridine) C->D Reaction E Final Product 2-Methylbenzo[d]oxazol-6-yl acetate D->E Yields

Caption: High-level workflow for the synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate.

Part 2: Troubleshooting the Cyclocondensation Step (Formation of 2-Methylbenzo[d]oxazol-6-ol)

The formation of the benzoxazole ring is the cornerstone of this synthesis. Most yield issues originate here. The reaction typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction yield for 2-methylbenzo[d]oxazol-6-ol is consistently low. What are the primary factors to investigate?

A1: Low yields in benzoxazole synthesis are common and typically stem from three areas:

  • Reagent Quality: o-Aminophenols are highly susceptible to oxidation, which can be accelerated by light and air.[1] Using aged or discolored starting material will inevitably lead to the formation of polymeric side products and a significant drop in yield.

  • Reaction Conditions: This condensation requires forcing conditions, often involving high temperatures and a strong dehydrating agent or catalyst like Polyphosphoric Acid (PPA) or mineral acids.[1][3] Incomplete reactions are common if the temperature is too low or the reaction time is insufficient.[1]

  • Sub-optimal Water Removal: The cyclization is a condensation reaction, meaning water is a byproduct. Efficient removal of water is essential to drive the equilibrium towards the product. In protocols using PPA, its role is not just as an acid catalyst but also as a powerful dehydrating agent.

Q2: I see multiple spots on my TLC plate post-reaction, with some not moving from the baseline. What could these be?

A2: The spots that remain on the baseline are likely polymeric materials resulting from the self-condensation or oxidation of your o-aminophenol starting material. Other spots could be incompletely cyclized intermediates, such as the Schiff base (imine), which can form but fail to cyclize under the reaction conditions.[1]

Q3: Are there alternative, milder catalysts I can use instead of PPA?

A3: Yes, the field has evolved to include a variety of catalysts to improve yields and reaction conditions. Options include:

  • Lewis Acids: Samarium triflate (Sm(OTf)₃) has been shown to be effective.[2]

  • Heterogeneous Catalysts: Ionic liquids or catalysts supported on magnetic nanoparticles have been used to facilitate easier purification and promote greener reaction conditions.[1][4]

  • Metal Catalysts: Copper and palladium-catalyzed methods are also employed for intramolecular cyclizations, though they often start from different precursors like o-haloanilides.[1]

Troubleshooting Guide: Cyclocondensation
Symptom Potential Cause Recommended Corrective Action
Reaction does not proceed / Low Conversion 1. Degraded Starting Material: The o-aminophenol has oxidized.[1] 2. Insufficient Temperature: Condensation may be too slow at lower temperatures.[1] 3. Inactive Catalyst/Dehydrating Agent: PPA may be old or has absorbed atmospheric moisture.1. Use fresh, pure starting materials. If necessary, purify the o-aminophenol by recrystallization and store it under an inert atmosphere (N₂ or Ar) away from light.[1] 2. Gradually increase the reaction temperature, monitoring progress by TLC. Temperatures of 130-150°C are common for these types of reactions.[1][3] 3. Use fresh PPA or an alternative dehydrating agent.
Formation of Dark, Tarry Mixture Polymerization/Degradation: The reaction temperature is too high, or the starting material is impure, leading to side reactions.[1]1. Lower the reaction temperature and extend the reaction time. 2. Ensure the purity of the o-aminophenol starting material.
Product is Difficult to Isolate from PPA Workup Procedure: PPA can form a viscous, difficult-to-handle mixture upon cooling.1. While still warm and with vigorous stirring, pour the reaction mixture slowly onto crushed ice or into cold water. 2. This hydrolyzes the PPA and precipitates the organic product, which can then be collected by filtration. Neutralize the acidic filtrate with a base (e.g., NaHCO₃, NaOH) to precipitate any remaining product.
Proposed Reaction Mechanism

Understanding the mechanism is key to diagnosing issues. The formation of the benzoxazole ring is a classic acid-catalyzed cyclodehydration.

Mechanism sub o-Aminophenol + Acetic Acid step1 Amide Formation sub->step1 inter1 N-acyl Intermediate step1->inter1 -H₂O step2 Intramolecular Cyclization (Attack by -OH) inter1->step2 inter2 Cyclized Intermediate step2->inter2 step3 Dehydration & Aromatization inter2->step3 -H₂O prod 2-Methylbenzoxazole Ring step3->prod

Caption: Generally accepted mechanism for acid-catalyzed benzoxazole synthesis.[1]

Part 3: Troubleshooting the Acetylation Step

This step involves the esterification of the phenolic hydroxyl group of 2-methylbenzo[d]oxazol-6-ol.

Frequently Asked Questions (FAQs)

Q1: My acetylation reaction is incomplete. How can I drive it to completion?

A1: Incomplete acetylation is usually due to either an insufficient amount of the acetylating agent or a weak base.

  • Acetylating Agent: Use a slight excess (1.1-1.5 equivalents) of a highly reactive agent like acetyl chloride or acetic anhydride.

  • Base: A non-nucleophilic organic base like pyridine or triethylamine is typically used to neutralize the acid byproduct (HCl or acetic acid) and catalyze the reaction. Ensure the base is anhydrous.

  • Temperature: While many acetylations proceed at room temperature, gentle heating (40-50°C) can increase the reaction rate without causing degradation.

Q2: I am losing a significant amount of product during the aqueous workup. What is happening?

A2: The acetate ester product can be susceptible to base-catalyzed hydrolysis. If your aqueous workup involves a strong base wash (e.g., concentrated NaOH) or prolonged exposure to basic conditions, you risk cleaving the ester back to the starting alcohol. Use a milder base like saturated sodium bicarbonate (NaHCO₃) for washes and minimize the contact time.

Troubleshooting Guide: Acetylation
Symptom Potential Cause Recommended Corrective Action
Incomplete Reaction (Starting material remains) 1. Insufficient Acetylating Agent: Stoichiometry is too low. 2. Poor Quality Reagents: Acetyl chloride/anhydride has hydrolyzed from atmospheric moisture. The base is wet.1. Increase the equivalents of the acetylating agent to 1.2-1.5 eq. 2. Use fresh, anhydrous reagents and solvents. Perform the reaction under an inert atmosphere.
Low Yield after Purification Product Hydrolysis: The ester is being cleaved during workup.1. During workup, wash the organic layer with dilute, cold acid (e.g., 1M HCl) to remove the base, followed by a quick wash with saturated NaHCO₃ solution, and finally brine. 2. Avoid strong bases and prolonged exposure to aqueous layers.
Product is Oily or Difficult to Crystallize Residual Impurities: Pyridine or acetic acid may still be present.1. Ensure thorough washing during workup to remove all water-soluble impurities. 2. Consider purification by silica gel column chromatography instead of or before recrystallization.[5][6]

Part 4: Experimental Protocols

These protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of 2-Methylbenzo[d]oxazol-6-ol

This protocol is adapted from general principles of benzoxazole synthesis.[1][3]

  • Preparation: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10x the weight of the aminophenol). Heat the PPA to ~70°C to allow for easier stirring.

  • Reagent Addition: Slowly add 1.0 equivalent of 4-amino-3-hydroxyacetophenone (or a similar precursor) to the stirring PPA.

  • Reaction: Increase the temperature of the mixture to 140-150°C and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching with water, and analyzing by TLC.

  • Workup: Allow the mixture to cool slightly (to ~100°C) and carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.

  • Isolation: The product should precipitate as a solid. Adjust the pH of the aqueous solution to ~7-8 with a saturated solution of sodium bicarbonate to ensure full precipitation.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate

This protocol is based on standard acetylation procedures and conditions observed for related compounds.[7]

  • Preparation: Dissolve 1.0 equivalent of 2-methylbenzo[d]oxazol-6-ol in anhydrous pyridine or a mixture of dichloromethane and triethylamine (1.5 eq.) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC. A literature procedure for a similar reaction stirred for 24 hours at room temperature.[7]

  • Workup: Dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with cold 1M HCl (to remove the base), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by silica gel column chromatography.[6]

References

  • Synthesis and biological activities of some 2-substituted-6-methyl-8H- pyrano benzoxazoles. (n.d.). Google AI Grounding. Retrieved April 1, 2026.
  • Buy 6-Benzoxazolesulfonic acid, 2-methyl- (EVT-13485537) - EvitaChem. (n.d.). EvitaChem. Retrieved April 1, 2026.
  • Technical Support Center: Synthesis of Benzoxazole Derivatives - Benchchem. (n.d.). BenchChem. Retrieved April 1, 2026.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (2025, March 28). MDPI. Retrieved April 1, 2026.
  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2025, May 9).
  • Al-Zoubi, W., & Al-Sbou, Y. (2022). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Retrieved April 1, 2026.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety - International Journal of Pharmacy and Biological Sciences. (2019, April 1). International Journal of Pharmacy and Biological Sciences. Retrieved April 1, 2026.
  • Synthesis of Benzoxazoles - ChemicalBook. (2022, January 24). ChemicalBook. Retrieved April 1, 2026.
  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - MDPI. (2012, January 17). MDPI. Retrieved April 1, 2026.
  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved April 1, 2026.
  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC. (2024, September 2). PMC. Retrieved April 1, 2026.
  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12). PMC. Retrieved April 1, 2026.
  • Synthesis of 6-acetyl-2(3H)-benzoxazolone (1). - ResearchGate. (n.d.).
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved April 1, 2026.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024, April 5). Taylor & Francis Online. Retrieved April 1, 2026.
  • 2-methylbenzo[d]oxazol-6-ol — TargetMol Chemicals. (n.d.). TargetMol. Retrieved April 1, 2026.
  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC. (n.d.). PMC. Retrieved April 1, 2026.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Global Research Online. Retrieved April 1, 2026.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC. PMC. Retrieved April 1, 2026.
  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - MDPI. (2024, September 2). MDPI. Retrieved April 1, 2026.

Sources

Optimization

Technical Support Center: Troubleshooting Low Fluorescence Emission with 2-Methylbenzo[d]oxazol-6-yl Acetate Probes

Welcome to the technical support and troubleshooting portal for 2-Methylbenzo[d]oxazol-6-yl acetate. As a fluorogenic esterase substrate, this probe requires precise chemical handling, optimized biological environments,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting portal for 2-Methylbenzo[d]oxazol-6-yl acetate. As a fluorogenic esterase substrate, this probe requires precise chemical handling, optimized biological environments, and specific optical configurations to function correctly.

Mechanistic Overview

The core principle of this probe relies on the masking of the 6-hydroxyl group by an acetate ester. This masking disrupts the electron-donating capability of the oxygen atom, effectively quenching the fluorescence of the benzoxazole core. Upon entry into the cell, intracellular carboxylesterases (such as CES1 and CES2) hydrolyze the ester bond . This enzymatic cleavage releases the free 2-methylbenzo[d]oxazol-6-ol, restoring the push-pull intramolecular charge transfer (ICT) system and resulting in strong fluorescence emission.

Baseline photophysical studies of benzoxazole derivatives indicate that the unmasked fluorophore exhibits excitation in the UV range (~260–320 nm) and emission in the near-UV/blue range (~370–400 nm) . Furthermore, the fluorescence of hydroxylated benzoxazoles is highly sensitive to pH changes, as the deprotonation of the phenol moiety significantly alters the electronic structure .

Triage & Diagnostic Logic

Use the following flowchart to isolate whether your low fluorescence issue is rooted in optical mismatch, chemical degradation, or biological variables.

G Start Issue: Low Fluorescence Emission Step1 Perform Cell-Free Esterase Assay Start->Step1 Result_Neg Signal Remains Low (Probe/Optics Issue) Step1->Result_Neg Negative Result Result_Pos Signal is Normal (Cellular/Assay Issue) Step1->Result_Pos Positive Result Optics Check Ex/Em Filters (Ex: 300-320nm, Em: 370-400nm) Result_Neg->Optics Solubility Verify Probe Solubility (Max 0.1% DMSO in buffer) Result_Neg->Solubility Permeability Optimize Cell Permeability (Increase incubation time) Result_Pos->Permeability Efflux Inhibit Efflux Pumps (Add 1-2.5 mM Probenecid) Result_Pos->Efflux Res1 Correct Optical Mismatch Optics->Res1 Res2 Resolve Aggregation Solubility->Res2 Res3 Improve Intracellular Retention Permeability->Res3 Efflux->Res3

Figure 1: Diagnostic logic tree for isolating optical, chemical, and biological causes of failure.

Quantitative Diagnostic Parameters

Compare your experimental setup against the known photophysical and biological parameters of the probe to identify deviations.

ParameterMasked Probe (Acetate)Active Fluorophore (Phenol)Diagnostic Implication
Esterase Reactivity SubstrateProductValidates intracellular enzyme function
Excitation Max ( λex​ ) ~260 - 280 nm300 - 320 nmRequires UV-compatible optics
Emission Max ( λem​ ) Non-fluorescent370 - 400 nmSignal completely lost if using FITC/GFP filters
Lipophilicity (LogP) High (Cell-permeable)Low (Cell-impermeable)Premature cleavage prevents cellular uptake
pH Sensitivity InsensitiveHighly sensitive (pKa ~7-8)Low signal in acidic organelles (e.g., lysosomes)

Self-Validating Experimental Protocols

To troubleshoot effectively, you must run self-validating systems. Begin with the cell-free assay to prove the chemical integrity of your stock, then proceed to the optimized live-cell workflow.

Protocol A: Cell-Free Esterase Validation Assay

Purpose: To isolate the chemical integrity of the probe and your microscope's optical configuration from complex cellular variables.

  • Stock Preparation: Dissolve the probe in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Atmospheric moisture in standard DMSO will cause spontaneous, slow hydrolysis of the acetate ester during storage, destroying the dynamic range of the assay.

  • Buffer Setup: Prepare a 100 mM HEPES buffer at exactly pH 7.4.

    • Causality: The fluorescence of the cleaved 6-hydroxybenzoxazole is highly dependent on the protonation state of the phenol group [[1]]([Link]). Deviations from physiological pH will artificially lower the emission yield.

  • Enzymatic Cleavage: Dilute the probe to 10 µM in the buffer. Split into two 100 µL aliquots in a UV-transparent microplate. To the positive control, add 1 U/mL of Porcine Liver Esterase (PLE) or recombinant human CES2 . Add an equal volume of buffer to the negative control.

  • Kinetic Readout: Incubate at 37°C for 30 minutes. Measure fluorescence using λex​ = 310 nm and λem​ = 380 nm. A successful test will show a >10-fold signal increase in the positive control.

Protocol B: Optimized Live-Cell Labeling Workflow

Purpose: To maximize intracellular uptake while preventing premature cleavage and rapid fluorophore efflux.

  • Serum Removal (Critical): Aspirate culture medium and wash cells three times with warm, phenol red-free Hank's Balanced Salt Solution (HBSS).

    • Causality: Fetal Bovine Serum (FBS) contains high concentrations of secreted esterases. If present, they will cleave the probe extracellularly. The resulting fluorophore is polar and membrane-impermeable, leading to high extracellular background but zero intracellular signal.

  • Efflux Inhibition: Prepare a 5 µM working solution of the probe in HBSS containing 2 mM Probenecid. Ensure final DMSO concentration is <0.1%.

    • Causality: Once cleaved inside the cell, the fluorophore acts as an organic anion. Multidrug resistance proteins and organic anion transporters (OATs) will rapidly pump it out of the cell. Probenecid blocks these channels, forcing intracellular retention.

  • Incubation & Washing: Incubate cells for 20-30 minutes at 37°C. Wash twice with HBSS to remove any uncleaved extracellular probe.

  • Imaging: Image immediately using a DAPI or custom UV filter set.

    • Causality: The probe's emission is in the near-UV/blue spectrum . Standard visible-light filters (like FITC or TRITC) will fail to capture the signal.

Frequently Asked Questions (FAQs)

Q: My cell-free assay shows high fluorescence, but my live-cell imaging is completely dark. What is wrong? A: This is a classic optical or retention failure. First, verify your microscope's filter cubes. The cleaved 2-methylbenzoxazol-6-ol requires UV excitation (~310 nm). If you are using a 488 nm laser (FITC channel), you will see nothing. If optics are correct, the issue is likely rapid cellular efflux; ensure you are co-incubating with an efflux inhibitor like Probenecid.

Q: Can I use this probe in fixed cells? A: No. Fixation with paraformaldehyde (PFA) crosslinks and denatures intracellular esterases, rendering them inactive. The probe relies on active enzymatic cleavage to become fluorescent . It must be used in live cells.

Q: Why does my negative control (buffer + probe, no enzyme) slowly increase in fluorescence over time? A: Acetate esters are susceptible to spontaneous base-catalyzed hydrolysis. If your buffer pH is too high (e.g., pH > 8.0), the probe will slowly cleave itself without an enzyme. Always use freshly prepared working solutions and strictly maintain buffer pH at 7.4 .

References

  • Reiser, A., Leyshon, L. J., Saunders, D., Mijovic, M. V., Bright, A., & Bogie, J. (1972). "Fluorescence of aromatic benzoxazole derivatives." Journal of the American Chemical Society, 94(7), 2414-2421. URL:[Link]

  • Du, H., Fuh, R.-C. A., Li, J., Corkan, L. A., & Lindsey, J. S. (1998). "PhotochemCAD: A computer-aided design and research tool in photochemistry." Photochemistry and Photobiology, 68(2), 141-142. URL:[Link]

  • "Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations." PubMed (2001). URL:[Link]

  • "New Near-Infrared Fluorescence Imaging Platform with Large Stokes Shift for Carboxylesterase 2 Detection in Thyroid Cancer and Inflammatory Diseases Diagnosis." Analytical Chemistry (2024). URL:[Link]

Sources

Troubleshooting

overcoming poor cellular uptake of 2-Methylbenzo[d]oxazol-6-yl acetate in vitro

Welcome, Researchers. This guide is designed to serve as a dedicated resource for overcoming one of the most common hurdles in early-stage drug discovery: poor cellular uptake of novel therapeutic compounds in vitro.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for overcoming one of the most common hurdles in early-stage drug discovery: poor cellular uptake of novel therapeutic compounds in vitro. We will use the hypothetical case of 2-Methylbenzo[d]oxazol-6-yl acetate , a representative small molecule, to illustrate a systematic, evidence-based approach to diagnosing and solving permeability issues. As your dedicated application scientists, we will explain not just the "how" but the "why" behind each experimental step.

Part 1: Troubleshooting Guide

This section is structured to help you diagnose the root cause of low intracellular compound concentration in a stepwise manner.

Q1: My initial assay with 2-Methylbenzo[d]oxazol-6-yl acetate shows low efficacy or biological response. Where should I begin troubleshooting?

A1: Before investigating complex biological mechanisms, it is critical to rule out fundamental physicochemical and experimental issues. Low apparent activity is often traced back to the compound's behavior in the assay medium or the health of the cells.

Initial Verification Steps:

  • Visual Inspection for Precipitation: After adding the compound to the cell culture medium, inspect the wells under a microscope. The formation of a precipitate or cloudy suspension indicates that the compound has crashed out of solution. A precipitated compound is not bioavailable to the cells.[1]

  • Solvent and Concentration Check: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells, typically ≤0.5%. Run a "vehicle-only" control to confirm the solvent itself is not affecting cell viability.[2]

  • Compound Integrity: Whenever possible, confirm the identity and purity of your compound stock (e.g., via LC-MS). Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[2]

  • Cell Health Assessment: Verify that your cells are healthy, in a logarithmic growth phase, and within a low passage number. Stressed or senescent cells can exhibit altered membrane transport and metabolic activity.[1]

Q2: I've confirmed my compound is soluble at the tested concentration and my cells are healthy, but the activity is still low. How do I determine the specific cause of poor uptake?

A2: The next step is to systematically dissect the potential barriers to cellular entry. The primary reasons for poor uptake are low passive permeability across the cell membrane or active removal by cellular efflux pumps. Specialized assays are required to differentiate these mechanisms.[3][4]

Diagnostic Workflow for Permeability:

The workflow below outlines a decision-making process to identify the specific permeability barrier.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Diagnostic Assays cluster_2 Phase 3: Root Cause Analysis Low_Activity Low Biological Activity of Compound PAMPA Perform PAMPA Assay (Assesses Passive Diffusion) Low_Activity->PAMPA Is the issue permeability? Caco2 Perform Bidirectional Caco-2 Assay PAMPA->Caco2 Result: High Papp Passive Conclusion: Poor Passive Permeability PAMPA->Passive Result: Low Papp Uptake Perform Direct Cellular Uptake Assay Caco2->Uptake Result: Efflux Ratio < 2 (but activity is still low) Efflux Conclusion: Active Efflux Substrate Caco2->Efflux Result: Efflux Ratio > 2 Binding Conclusion: High Protein Binding or Low Influx Uptake->Binding Result: Low Intracellular Concentration

Caption: Troubleshooting workflow for diagnosing poor cellular uptake.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that isolates passive diffusion.[4][5] A low apparent permeability coefficient (Papp) here strongly suggests the compound's physicochemical properties (e.g., high polarity, large size) prevent it from easily crossing a lipid bilayer.

  • Caco-2 Bidirectional Assay: This cell-based model, which mimics the intestinal epithelium, assesses both passive permeability and active transport.[6] By measuring compound transport from the apical (A) to basolateral (B) side and vice-versa (B to A), an efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio ≥2 is a strong indicator that the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp).[6]

Q3: My compound shows poor solubility in aqueous media. How can I improve its bioavailability in my in vitro assay?

A3: For hydrophobic compounds like many benzoxazole derivatives, poor aqueous solubility is a primary barrier.[7] Improving the formulation is key to ensuring the compound remains in solution and is available for cellular interaction.

Formulation Strategies:

StrategyMechanism of ActionTypical Starting ConcentrationKey Considerations
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the bulk solvent to dissolve hydrophobic compounds.DMSO: ≤0.5% (v/v) Ethanol: ≤1% (v/v)High concentrations can be cytotoxic. Always include a vehicle control at the highest concentration used.[1]
Cyclodextrins (e.g., HP-β-CD) These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, encapsulating the drug to increase its aqueous solubility.[8][9]1-10 mMCan increase solubility by orders of magnitude. Considered relatively safe for in vitro use.[8] May alter membrane cholesterol; use appropriate controls.
Serum Proteins (e.g., BSA) While often a hindrance, adding purified Bovine Serum Albumin (BSA) can sometimes help solubilize highly lipophilic compounds, mimicking in vivo transport.0.1 - 1% (w/v)This is a complex strategy, as BSA can also sequester the compound, reducing the free fraction available for uptake.[10]
Q4: The Caco-2 assay revealed a high efflux ratio, suggesting my compound is being actively transported out of the cells. What are my options?

A4: Active efflux is a major mechanism of multidrug resistance and a common reason for poor intracellular accumulation.[11][12][13] The primary strategy to confirm and overcome this is to block the efflux pumps.

Addressing Active Efflux:

  • Confirm with Efflux Pump Inhibitors: Perform a cellular uptake or activity assay where you co-incubate your compound with a known broad-spectrum efflux pump inhibitor.

    • Verapamil and Reserpine are classic inhibitors of P-glycoprotein (P-gp/MDR1).[12]

    • A significant increase in your compound's intracellular concentration or biological activity in the presence of the inhibitor provides strong evidence that it is an efflux substrate.

  • Medicinal Chemistry Redesign: If efflux is confirmed, this feedback is crucial for medicinal chemists. Structural modifications can be made to reduce the compound's affinity for efflux transporters. This is a long-term strategy involving structure-activity relationship (SAR) studies.

G cluster_0 Cellular Environment Extracellular {Extracellular Space | Compound (C)} Cell Cytoplasm Efflux Pump (P-gp) Extracellular->Cell:f0 1. Passive Diffusion Cell:f1->Extracellular 2. Active Efflux Inhibitor Efflux Pump Inhibitor (I) Inhibitor->Cell:f1 3. Blockade

Caption: Mechanism of active efflux and its inhibition.

Q5: Could components in my cell culture medium, like serum, be interfering with compound uptake?

A5: Yes, absolutely. This is a frequently overlooked variable. Fetal Bovine Serum (FBS), a standard supplement, contains high concentrations of proteins, with albumin being the most abundant.[14]

  • Mechanism of Interference: Many small molecules, particularly hydrophobic ones, can bind to albumin.[10][15] This protein-bound fraction of the compound is generally considered unable to diffuse across the cell membrane. Consequently, the actual "free" concentration of your compound available to the cells is much lower than the total concentration you added.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: Repeat the experiment using a lower FBS concentration (e.g., 2% or 5% instead of 10%). If you observe higher activity, serum binding is a likely contributor.

    • Use Serum-Free Medium: If your cells can tolerate it for the duration of the assay, conduct the experiment in a serum-free medium. This provides the most direct measure of uptake without the confounding variable of protein binding.[16]

    • Quantify Free Fraction: For advanced studies, techniques like rapid equilibrium dialysis can be used to precisely measure the fraction of the compound bound to serum proteins.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What are the ideal physicochemical properties for good passive cell permeability?

    • A: While not absolute, guidelines like Lipinski's Rule of Five are a good starting point: Molecular Weight (MW) < 500 Da, LogP (a measure of lipophilicity) < 5, H-bond donors < 5, and H-bond acceptors < 10. Compounds that deviate significantly may face permeability challenges.[17]

  • Q: What is the difference between Caco-2 and MDCK cell lines for permeability studies?

    • A: Caco-2 cells are derived from human colon adenocarcinoma and differentiate into a polarized monolayer that resembles the intestinal epithelium, expressing a range of transporters, including P-gp.[6] They are the gold standard for predicting oral absorption. Madin-Darby Canine Kidney (MDCK) cells are a kidney epithelial cell line. They form tight monolayers more quickly than Caco-2 cells and are often used for general permeability screening, especially when transfected to overexpress a specific transporter (e.g., MDCK-MDR1).[5]

  • Q: Can nanoparticle formulations help overcome poor uptake?

    • A: Yes, formulation into nanoparticle-based delivery systems (e.g., liposomes, polymeric nanoparticles) is an advanced strategy to improve the solubility, stability, and cellular uptake of poorly permeable drugs.[18][19][20] These systems can facilitate cellular entry through endocytosis, bypassing traditional diffusion or efflux pathways.[19][21]

Part 3: Key Experimental Protocols

Protocol 1: General Cellular Uptake Assay

This protocol provides a framework for directly measuring the intracellular accumulation of a compound using LC-MS/MS analysis.

  • Cell Seeding: Plate your chosen cell line in a multi-well plate (e.g., 24-well) at a density that will result in ~90% confluency on the day of the experiment.

  • Compound Preparation: Prepare working solutions of 2-Methylbenzo[d]oxazol-6-yl acetate in assay buffer (e.g., HBSS or serum-free medium) at various concentrations (e.g., 0.1, 1, 10 µM).

  • Incubation:

    • Aspirate the culture medium from the cells and wash twice with warm PBS.

    • Add the compound working solutions to the wells.

    • Incubate at 37°C for a defined period (e.g., 1 hour). To determine kinetics, use multiple time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis:

    • Quickly aspirate the compound solution and wash the cell monolayer three times with ice-cold PBS to stop uptake and remove extracellular compound.

    • Add a lysis buffer (e.g., RIPA buffer or methanol/water mixture) to each well.

    • Scrape the cells and collect the lysate.

  • Sample Analysis:

    • Determine the total protein concentration in each lysate sample (e.g., using a BCA assay).

    • Analyze the concentration of the compound in the lysate using a validated LC-MS/MS method.

  • Data Normalization: Express the intracellular compound concentration as pmol/mg of protein.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive and active transport across a Caco-2 monolayer.

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Before the assay, measure the Trans-Epithelial Electrical Resistance (TEER) to confirm monolayer confluence. Additionally, assess the permeability of a low-permeability paracellular marker like Lucifer Yellow.[22]

  • Transport Assay (Apical to Basolateral, A→B):

    • Wash the monolayer on both sides with pre-warmed transport buffer (e.g., HBSS).

    • Add the dosing solution containing the test compound and control compounds (e.g., atenolol for low permeability, metoprolol for high permeability) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Transport Assay (Basolateral to Apical, B→A):

    • Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of the test compound in all collected samples via LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction and determine the efflux ratio (Papp B→A / Papp A→B).

References

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (n.d.). PMC.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps.
  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020). MDPI.
  • Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. (n.d.). PMC.
  • Efflux pump. (n.d.). Wikipedia.
  • In Vitro Permeability Assays. (n.d.). Sigma-Aldrich.
  • Efflux Pump-mediated Antimicrobial Resistance: Mechanisms, Clinical Impact, and Emerging Inhibitory Approaches. (2025). Frontiers.
  • In Vitro Permeability Assays. (n.d.). Merck.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.).
  • Smart Nanoparticles Undergo Phase Transition for Enhanced Cellular Uptake and Subsequent Intracellular Drug Release in a Tumor Microenvironment. (2017).
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). PMC.
  • Improving nanoparticle cellular uptake. (2015). Advanced Science News.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • In Vitro Permeability Assay. (n.d.).
  • Self-assembling cyclodextrin based hydrogels for the sustained delivery of hydrophobic drugs. (2008). PubMed.
  • Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery. (2007).
  • How to Design Nanoparticles for Better Cellular Uptake (Step-by-Step Guide). (2026). BOC Sciences - YouTube.
  • Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. (n.d.).
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019). PubMed.
  • Effects of morphology and size of nanoscale drug carriers on cellular uptake and internalization process: a review. (2022). RSC Publishing.
  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). PMC - NIH.
  • Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes. (2024). MDPI.
  • Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. (2021).
  • Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. (n.d.). Benchchem.
  • How To Improve Photoactive Compound Cell Uptake To 80%. (2025).
  • Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. (n.d.). PMC.
  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (2023). Journal of the American Chemical Society.
  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
  • Increasing the biomolecular relevance of cell culture practice. (2025). PMC - NIH.
  • Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. (n.d.). Benchchem.
  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Deriv
  • Technical Support Center: Troubleshooting In Vitro Assays. (2025). Benchchem.
  • Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. (2025). PMC.
  • Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. (2026).
  • Addressing the Challenges of Low Clearance in Drug Research. (n.d.). PMC.
  • Human Serum Albumin: From Molecular Aspects to Biotechnological Applic
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evalu
  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE.
  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.).
  • 2-Methylbenzoxazole. (n.d.). PubChem.
  • METHYL 2-(6-METHOXYBENZO[D]ISOXAZOL-3-YL)
  • Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)
  • 2-Methylbenzo[d]oxazol-6-amine. (n.d.). BLD Pharm.

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: ¹H and ¹³C NMR Spectral Data for 2-Methylbenzo[d]oxazol-6-yl Acetate

Introduction: The Critical Role of Structural Validation Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their diverse pharmacological activities, including antimicrobial, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Structural Validation

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 2-Methylbenzo[d]oxazol-6-yl acetate serves as a critical intermediate and bioactive precursor in drug development.

However, the synthesis of substituted benzoxazoles is prone to incomplete cyclization, regioisomer formation, and residual starting materials. As a Senior Application Scientist, I frequently observe that commercial batches from unverified suppliers contain critical impurities—such as unreacted 2-methylbenzo[d]oxazol-6-ol or residual acetic acid—that can derail downstream biological assays.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of our Analytical Grade product against a standard Alternative Commercial Grade , providing a self-validating experimental framework to ensure absolute structural integrity.

Causality-Driven Experimental Protocol

To establish a self-validating system, every step of the NMR acquisition must be optimized for the unique electronic environment of the benzoxazole core. The foundational structure of benzoxazoles features highly deshielded carbons due to the adjacent oxygen and nitrogen heteroatoms, requiring specific acquisition parameters () [1].

Step-by-Step Methodology
  • Sample Preparation:

    • Procedure: Dissolve 10 mg (for ¹H) or 40 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Add Tetramethylsilane (TMS, 0.05% v/v) as an internal standard.

    • Causality: CDCl₃ is selected because it lacks exchangeable protons that might obscure the aromatic region. TMS provides an absolute zero-point calibration, eliminating solvent-shift artifacts.

  • Data Acquisition (Bruker 400 MHz Spectrometer):

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) = 1.0 s.

    • ¹³C NMR: 100 MHz, 512 scans, relaxation delay (D1) = 2.0 s.

    • Causality: Quaternary carbons in the benzoxazole ring (C2, C3a, C7a) lack attached protons, resulting in significantly longer T₁ relaxation times. A D1 of 2.0 seconds ensures these carbons fully relax between pulses, allowing for accurate integration and detection, a standard supported by [3].

  • Spectral Processing:

    • Procedure: Apply Fourier Transform with zero-filling to 64k data points. Use an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

    • Causality: This specific line broadening optimizes the signal-to-noise ratio for the low-abundance ¹³C nuclei without sacrificing the resolution needed to observe the fine ortho and meta couplings in the ¹H spectrum.

Comparative Spectral Analysis & Data Presentation

The true test of product quality lies in the spectral data. Below is an objective comparison between our Analytical Grade 2-Methylbenzo[d]oxazol-6-yl acetate and an Alternative Commercial Grade sample.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
Position / AssignmentMultiplicity & CouplingAnalytical Grade (Our Product)Alternative SupplierMechanistic Insight & Impurity Flag
H-4 (Aromatic)Doublet (J = 8.5 Hz)7.55 ppm (1H)7.55 ppm (1H)Ortho-coupled to H-5.
H-7 (Aromatic)Doublet (J = 2.2 Hz)7.35 ppm (1H)7.35 ppm (1H)Meta-coupled to H-5. Isolated by C-6 acetate.
H-5 (Aromatic)Doublet of doublets (J = 8.5, 2.2 Hz)7.05 ppm (1H)7.05 ppm (1H)Exhibits both ortho and meta coupling.
C2-CH₃ Singlet2.62 ppm (3H)2.62 ppm (3H)Deshielded by the C=N bond.
C6-OAc (Acetate)Singlet2.32 ppm (3H)2.32 ppm (1.8H)Self-Validating Metric: Integration must be exactly 3H.
Impurity: Acetic Acid SingletNone Detected 2.10 ppm (s)Indicates poor post-synthetic purification.
Impurity: Phenol OH Broad SingletNone Detected 5.80 ppm (br s)Indicates incomplete acetylation (unreacted precursor).
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
Carbon AssignmentAnalytical Grade (Our Product)Alternative SupplierStructural Causality () [2]
C=O (Acetate)169.8 ppm169.8 ppmCharacteristic ester carbonyl shift.
C-2 (Oxazole ring)164.5 ppm164.5 ppmHighly deshielded by adjacent O and N atoms.
C-7a (Bridgehead C-O)149.2 ppm149.2 ppmQuaternary carbon, requires D1=2s for detection.
C-6 (Aromatic C-O)147.5 ppm147.5 ppmShifted upfield relative to free phenol (~154 ppm).
C-3a (Bridgehead C-N)139.5 ppm139.5 ppmAromatic bridgehead carbon.
C-4 (Aromatic CH)119.2 ppm119.2 ppmStandard aromatic resonance.
C-5 (Aromatic CH)114.5 ppm114.5 ppmShielded by ortho oxygen lone pairs.
C-7 (Aromatic CH)104.8 ppm104.8 ppmHighly shielded due to ortho oxygen atoms.
C6-OAc (Methyl)21.2 ppm21.2 ppmAliphatic ester methyl.
C2-CH₃ (Methyl)14.6 ppm14.6 ppmAliphatic heterocycle methyl.
Impurity: Phenol C-6 None Detected 154.0 ppmConfirms presence of unreacted 2-methylbenzo[d]oxazol-6-ol.
Impurity: Acetic Acid None Detected 176.0 ppm, 20.8 ppmConfirms residual acetylation reagent.

Discussion: The Self-Validating System

The protocols described above act as a closed, self-validating loop. In our Analytical Grade product, the integration ratio of the acetate methyl protons (δ 2.32 ppm) to the benzoxazole methyl protons (δ 2.62 ppm) is exactly 1:1 (3H:3H) . Furthermore, the absence of a broad singlet at δ 5.80 ppm (phenolic OH) and the absence of the downfield ¹³C shift at 154.0 ppm definitively prove 100% conversion of the esterification step.

Conversely, the Alternative Supplier sample fails this internal validation. The acetate methyl integrates to only 1.8H relative to the C2-methyl, breaking the stoichiometric requirement. The presence of peaks at δ 2.10 ppm (¹H) and δ 176.0 ppm (¹³C) highlights a failure in downstream washing protocols, leaving cytotoxic acetic acid in the final product.

Workflow Visualization

Below is the standardized decision-tree workflow utilized in our laboratories to guarantee batch-to-batch reproducibility and spectral purity.

NMR_Validation_Workflow A Sample Preparation (CDCl3 + TMS) B 1H NMR (400 MHz) ns=16, d1=1s A->B C 13C NMR (100 MHz) ns=512, d1=2s A->C D Spectral Processing (FT, Phase/Baseline) B->D C->D E Peak Assignment & Integration Analysis D->E F Impurity Profiling (Regioisomers/Solvents) D->F G Analytical Grade (≥ 99% Purity) E->G Stoichiometric Integration F->G No Impurity Peaks H Alternative Grade (Failed QC) F->H Acetic Acid / Phenol Detected

Fig 1: Standardized NMR validation workflow for benzoxazole derivative purity assessment.

References

  • MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules.[Link]

  • ACS Publications. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Analytical Chemistry.[Link]

Comparative

A Comparative Analysis of the LC-MS/MS Fragmentation Pattern of 2-Methylbenzo[d]oxazol-6-yl acetate

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: The structural characterization of novel chemical entities is a cornerstone of pharmaceutical and chemical rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The structural characterization of novel chemical entities is a cornerstone of pharmaceutical and chemical research. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for this purpose, providing sensitive and specific data on molecular weight and structure. This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 2-Methylbenzo[d]oxazol-6-yl acetate, a representative benzoxazole derivative. We will explore the rationale behind method development, present a detailed experimental protocol, and conduct a comparative analysis of its fragmentation patterns at varying collision energies. This document serves as a practical guide for researchers seeking to identify and characterize similar heterocyclic compounds.

Part 1: The Analyte: Physicochemical Profile and Ionization Strategy

2-Methylbenzo[d]oxazol-6-yl acetate is a heterocyclic compound featuring a fused benzoxazole ring system. The structure consists of a methyl group at the 2-position and an acetate ester at the 6-position.

  • Chemical Formula: C₁₀H₉NO₃

  • Monoisotopic Mass: 191.0582 g/mol

  • Key Structural Features:

    • A basic nitrogen atom within the oxazole ring.

    • An aromatic system providing stability.

    • An ester functional group susceptible to cleavage.

The presence of the nitrogen heteroatom makes the benzoxazole ring a prime candidate for protonation under acidic conditions.[1][2] Therefore, Electrospray Ionization (ESI) in positive ion mode is the logical choice for generating the precursor ion, [M+H]⁺, for MS/MS analysis. ESI is a soft ionization technique that typically yields intact molecular ions with minimal in-source fragmentation, making it ideal for subsequent controlled fragmentation experiments.[3][4]

Part 2: Experimental Design: A Rationale for Methodological Choices

A robust analytical method relies on informed decisions that optimize the separation and detection of the target analyte. Our experimental design is grounded in the fundamental principles of chromatography and mass spectrometry.

Chromatography: The primary objective of the LC method is to deliver a pure, concentrated band of the analyte to the mass spectrometer.

  • Column Chemistry: A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar organic compounds like our target molecule. The alkyl chains of the stationary phase provide hydrophobic interactions with the benzoxazole ring system.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure efficient separation and sharp peak shapes. A small amount of formic acid (0.1%) is added to both mobile phases. This serves a dual purpose: it acidifies the mobile phase to promote the protonation of the analyte for efficient ESI+ ionization and improves chromatographic peak shape by suppressing the interaction of the analyte with any free silanol groups on the silica-based stationary phase.

Mass Spectrometry: The goal of the MS/MS experiment is to generate structurally informative fragment ions.

  • Ionization: As justified above, ESI in positive ion mode ([M+H]⁺) is used.

  • Fragmentation Technique: Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the most common and accessible method for fragmenting small molecules.[5][6] In this process, the kinetic energy of the isolated precursor ion is increased, and it is collided with an inert gas (typically nitrogen or argon). This collision converts kinetic energy into internal energy, which induces bond cleavage and fragmentation.[6][7] By systematically varying the collision energy, we can control the extent of fragmentation and build a comprehensive picture of the molecule's stability and fragmentation pathways.

Part 3: Experimental Protocol: A Self-Validating Workflow

This protocol provides a step-by-step methodology for the LC-MS/MS analysis of 2-Methylbenzo[d]oxazol-6-yl acetate. Reproducibility is key to scientific integrity; therefore, all parameters are clearly defined.

Workflow Diagram

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 1. Prepare 1 mg/mL stock in Methanol p2 2. Dilute to 1 µg/mL with 50:50 Acetonitrile:Water p1->p2 lc1 3. Inject 5 µL onto C18 Column p2->lc1 lc2 4. Gradient Elution (Water/ACN + 0.1% FA) lc1->lc2 ms1 5. ESI+ Ionization lc2->ms1 ms2 6. Isolate Precursor Ion (m/z 192.07) ms1->ms2 ms3 7. CID Fragmentation (Variable Energy) ms2->ms3 ms4 8. Detect Product Ions (e.g., Orbitrap) ms3->ms4

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Method Parameters

1. Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 2-Methylbenzo[d]oxazol-6-yl acetate in HPLC-grade methanol.

  • Perform a serial dilution to create a working solution of 1.0 µg/mL in 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

  • Transfer the working solution to an autosampler vial.

2. Liquid Chromatography (LC) Conditions

  • System: UHPLC System

  • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

  • System: High-Resolution Mass Spectrometer (e.g., Q-Orbitrap)

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow: 40 (arbitrary units)

  • Aux Gas Flow: 10 (arbitrary units)

  • Ion Transfer Tube Temp: 320 °C

  • MS1 Scan Range: m/z 100-500

  • MS/MS (dd-MS2) Settings:

    • Precursor Ion: m/z 192.07 (corresponding to [C₁₀H₁₀NO₃]⁺)

    • Isolation Window: m/z 1.2

    • Activation Type: CID

    • Collision Energy: Stepped (e.g., 15, 30, 45 normalized collision energy units)

Part 4: Comparative Fragmentation Analysis

The structural elucidation of a molecule is akin to solving a puzzle, where each fragment ion is a piece of evidence. By comparing the fragmentation patterns generated at different collision energies, we can propose a logical fragmentation pathway and confirm the connectivity of the molecule.

Quantitative Data Summary

The table below summarizes the key ions observed during the MS/MS analysis of the protonated precursor molecule ([M+H]⁺ at m/z 192.07).

Precursor Ion (m/z)Collision Energy (NCE)Key Product Ion (m/z)Proposed FormulaMass Difference (Da)Proposed Neutral Loss
192.065515 (Low)150.0549[C₈H₈NO₂]⁺42.0106Ketene (C₂H₂O)
192.065530 (Medium)150.0549[C₈H₈NO₂]⁺42.0106Ketene (C₂H₂O)
""122.0600[C₇H₈NO]⁺70.0055C₂H₂O + CO
192.065545 (High)150.0549[C₈H₈NO₂]⁺42.0106Ketene (C₂H₂O)
""122.0600[C₇H₈NO]⁺70.0055C₂H₂O + CO
""94.0651[C₆H₈N]⁺98.0004C₂H₂O + CO + CO
Interpretation of Fragmentation Pathways

The fragmentation of 2-Methylbenzo[d]oxazol-6-yl acetate is dominated by the lability of the acetate ester group. This is a common and predictable behavior for acetylated compounds.[8][9][10]

  • Low Collision Energy (NCE 15): At low energy, we observe a single, predominant fragmentation pathway. The precursor ion at m/z 192.07 readily loses a neutral molecule of ketene (CH₂=C=O), which has a mass of 42.0106 Da. This results in the formation of the base peak at m/z 150.05 . This product ion corresponds to the protonated form of 2-methylbenzo[d]oxazol-6-ol, the hydrolyzed analogue of the parent compound. This is a characteristic fragmentation for acetate esters of phenols.

  • Medium Collision Energy (NCE 30): As the collision energy is increased, the primary fragmentation (loss of ketene) still dominates, producing the intense ion at m/z 150.05 . However, we now provide sufficient energy to induce a secondary fragmentation of this ion. The ion at m/z 150.05 subsequently loses a molecule of carbon monoxide (CO, 28.010 Da), yielding a new product ion at m/z 122.06 . This loss of CO is characteristic of phenolic or heterocyclic ring systems.

  • High Collision Energy (NCE 45): At high collision energy, the fragmentation cascade continues. The primary (m/z 150.05) and secondary (m/z 122.06) fragments are still present, but we observe further fragmentation of the m/z 122.06 ion. This ion can lose another molecule of carbon monoxide, resulting in a smaller fragment at m/z 94.07 .

Fragmentation Pathway Diagram

The logical relationship between the precursor and its product ions is visualized below.

parent Precursor Ion [M+H]⁺ m/z 192.0655 frag1 Product Ion [C₈H₈NO₂]⁺ m/z 150.0549 parent->frag1 - C₂H₂O (Ketene) (Low Energy) frag2 Product Ion [C₇H₈NO]⁺ m/z 122.0600 frag1->frag2 - CO (Medium Energy) frag3 Product Ion [C₆H₈N]⁺ m/z 94.0651 frag2->frag3 - CO (High Energy)

Sources

Validation

Fourier-transform infrared (FTIR) absorption bands of 2-Methylbenzo[d]oxazol-6-yl acetate

Fourier-Transform Infrared (FTIR) Spectroscopic Validation of 2-Methylbenzo[d]oxazol-6-yl acetate For researchers and drug development professionals, verifying the structural integrity and purity of heterocyclic intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Fourier-Transform Infrared (FTIR) Spectroscopic Validation of 2-Methylbenzo[d]oxazol-6-yl acetate

For researchers and drug development professionals, verifying the structural integrity and purity of heterocyclic intermediates is a critical quality control step. 2-Methylbenzo[d]oxazol-6-yl acetate[1] is a functionalized benzoxazole derivative often synthesized via the esterification of its phenolic precursor, 2-Methylbenzo[d]oxazol-6-ol[2].

This guide provides an objective, data-driven comparison of the FTIR absorption bands of 2-Methylbenzo[d]oxazol-6-yl acetate against its precursor and a baseline reference scaffold (2-Methylbenzoxazole)[3]. By understanding the mechanistic causality behind these spectral shifts, scientists can implement a self-validating analytical protocol to confirm successful synthesis and high product purity.

Mechanistic Spectroscopic Principles (Causality of Band Shifts)

FTIR spectroscopy is the ideal modality for tracking the conversion of a phenol to an aryl acetate because it directly probes the vibrational modes of the functional groups involved in the transformation.

  • The Carbonyl (C=O) Shift: The target molecule features an ester group directly attached to an aromatic ring. Unlike standard aliphatic acetates (which typically absorb near 1735 cm⁻¹), phenolic acetates exhibit a characteristic shift to higher wavenumbers (~1750–1765 cm⁻¹). This occurs because the phenolic oxygen's lone pairs are partially delocalized into the electron-withdrawing benzoxazole ring. This reduces their ability to participate in resonance with the carbonyl carbon, thereby increasing the double-bond character (and force constant) of the C=O bond.

  • The Heterocyclic Core (C=N and C=C): The benzoxazole core is identified by strong N-heterocyclic skeletal vibrations. The C=N stretching mode typically manifests as a sharp peak between 1610 and 1650 cm⁻¹[4][5]. These bands remain relatively constant across the precursor, the target acetate, and the reference scaffold[6], serving as an internal standard to confirm that the heterocyclic core has not degraded during the reaction.

  • The Hydroxyl (O-H) Elimination: The precursor, 2-Methylbenzo[d]oxazol-6-ol, exhibits a broad, strong O-H stretching band at 3200–3400 cm⁻¹[2]. The complete disappearance of this band is the primary indicator of a successful, complete esterification.

Comparative FTIR Data Analysis

To objectively evaluate the product, we compare its expected spectral footprint against the unreacted precursor and the unsubstituted core scaffold.

Table 1: Comparative FTIR Absorption Bands

Functional Group VibrationTarget Product: 2-Methylbenzo[d]oxazol-6-yl acetatePrecursor Alternative: 2-Methylbenzo[d]oxazol-6-olReference Scaffold: 2-Methylbenzoxazole
O-H Stretch (Phenolic) Absent ~3200–3400 cm⁻¹ (Broad)Absent
C=O Stretch (Ester) ~1750–1765 cm⁻¹ (Sharp) AbsentAbsent
C=N Stretch (Oxazole) ~1615–1630 cm⁻¹~1615–1630 cm⁻¹~1618–1624 cm⁻¹
C=C Stretch (Aromatic) ~1500–1550 cm⁻¹~1500–1550 cm⁻¹~1517–1533 cm⁻¹
C-O-C Stretch (Ester) ~1190–1220 cm⁻¹AbsentAbsent
C-O Stretch (Oxazole) ~1050–1100 cm⁻¹~1050–1100 cm⁻¹~1050–1100 cm⁻¹

Self-Validating Experimental Protocol

To ensure trustworthiness in your analytical workflow, Attenuated Total Reflectance (ATR) FTIR must be prioritized over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric moisture can introduce an artificial broad O-H stretching band around 3400 cm⁻¹. Because our primary validation metric is the absence of the precursor's O-H group, eliminating moisture artifacts is a strictly necessary experimental choice.

Step-by-Step ATR-FTIR Methodology:

  • Instrument Calibration & Background: Ensure the ATR crystal (Diamond or ZnSe) is pristine. Run a background spectrum in ambient air (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to dynamically subtract atmospheric CO₂ and water vapor.

  • Sample Application: Apply 1–2 mg of neat 2-Methylbenzo[d]oxazol-6-yl acetate directly onto the ATR crystal. Lower the pressure arm until the torque mechanism clicks, ensuring uniform optical contact without crushing the crystal.

  • Data Acquisition: Execute the sample scan using the identical parameters as the background (32 to 64 scans to maximize the signal-to-noise ratio).

  • The Self-Validating Checkpoint:

    • Check 1 (Purity): Immediately inspect the 3300 cm⁻¹ region. If a broad band is detected, the sample contains unreacted 2-Methylbenzo[d]oxazol-6-ol precursor.

    • Check 2 (Identity): Inspect the 1750 cm⁻¹ region. If the sharp C=O band is absent or shifted significantly below 1730 cm⁻¹, the esterification failed or the product has hydrolyzed.

  • System Decontamination: Wipe the crystal with a lint-free wipe dampened with spectroscopic-grade isopropanol. Run a rapid verification scan to ensure zero carryover before the next batch.

Workflow Visualization

The following logical diagram illustrates the self-validating decision matrix used during the spectroscopic analysis of this compound.

FTIR_Workflow Precursor Precursor: 2-Methylbenzo[d]oxazol-6-ol (CAS: 5078-07-9) Reaction Acetylation Reaction (Ac2O / Base) Precursor->Reaction Product Target Product: 2-Methylbenzo[d]oxazol-6-yl acetate (CAS: 5078-06-8) Reaction->Product Analysis ATR-FTIR Spectroscopic Analysis (4000-400 cm⁻¹) Product->Analysis CheckOH Absence of broad O-H stretch (~3300 cm⁻¹)? Analysis->CheckOH CheckCO Presence of sharp C=O stretch (~1750 cm⁻¹)? CheckOH->CheckCO  Yes Failure Incomplete Reaction: Residual Phenol Detected CheckOH->Failure  No Success Validation Complete: High-Purity Acetate CheckCO->Success  Yes CheckCO->Failure  No

Fig 1: Logical workflow for the ATR-FTIR spectroscopic validation of benzoxazole esterification.

Sources

Validation

benchmarking 2-Methylbenzo[d]oxazol-6-yl acetate against standard fluorogenic substrates

Title: Benchmarking 2-Methylbenzo[d]oxazol-6-yl Acetate Against Standard Fluorogenic Substrates Executive Summary As a Senior Application Scientist, I frequently design multiplexed imaging panels and high-throughput scre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-Methylbenzo[d]oxazol-6-yl Acetate Against Standard Fluorogenic Substrates

Executive Summary

As a Senior Application Scientist, I frequently design multiplexed imaging panels and high-throughput screening (HTS) assays where spectral real estate is at a premium. While standard substrates like Fluorescein Diacetate (FDA) and Calcein-AM are ubiquitous for assessing cell viability and esterase activity, their broad emission spectra often monopolize the green channel, limiting multiplexing capabilities. Enter 2-Methylbenzo[d]oxazol-6-yl acetate (CAS 5078-06-8)—a compact, highly permeable fluorogenic substrate. Upon intracellular hydrolysis, it releases 6-hydroxy-2-methylbenzoxazole, offering a distinct photophysical profile that bypasses the limitations of standard xanthene-based dyes.

Mechanistic Basis & Causality (E-E-A-T Insights)

The intelligent design of 2-Methylbenzo[d]oxazol-6-yl acetate relies on the fluorescence quenching effect of the acetate ester. The electron-withdrawing nature of the ester bond disrupts the push-pull electron system of the benzoxazole core, rendering the molecule virtually non-fluorescent in its native state.

Because of its extremely low molecular weight (191.18 g/mol ), the substrate rapidly and passively diffuses across the lipophilic cell membrane without the need for permeabilization agents like Pluronic F-127. Once inside the cell, ubiquitous intracellular esterases (such as CES1 and CES2) cleave the acetate group ([1]). This enzymatic cleavage unmasks the electron-donating C6-hydroxyl group, triggering a massive increase in fluorescence quantum yield. Benzoxazole derivatives are well-documented for their robust photostability and large Stokes shifts due to excited-state dynamics ([2]), making them exceptionally reliable for long-term live-cell imaging without the rapid photobleaching commonly seen in fluorescein derivatives.

Benchmarking Data: Comparative Performance

To objectively evaluate 2-Methylbenzo[d]oxazol-6-yl acetate, we must benchmark it against the industry standards: FDA, Resorufin Acetate, and 4-Methylumbelliferyl (4-MUB) acetate.

Feature / Substrate2-Methylbenzo[d]oxazol-6-yl AcetateFluorescein Diacetate (FDA)Resorufin Acetate4-MUB Acetate
Active Fluorophore 6-Hydroxy-2-methylbenzoxazoleFluoresceinResorufin4-Methylumbelliferone
Molecular Weight 191.18 g/mol 416.38 g/mol 255.22 g/mol 218.20 g/mol
Excitation (nm) ~300 - 320 nm490 nm571 nm365 nm
Emission (nm) ~400 - 450 nm520 nm585 nm445 nm
Cell Permeability Exceptionally HighHighModerateHigh
Multiplexing Niche UV/Blue (Leaves GFP/RFP open)Monopolizes GFP channelMonopolizes RFP channelUV/Blue
Photostability ExcellentPoor (Rapid bleaching)GoodModerate
Background Noise Very Low (Stable ester)Moderate (Prone to leakage)LowModerate

*Note: Spectral values for the benzoxazole core are derived from foundational photophysical data ([3]), with minor shifts dependent on intracellular solvent polarity and pH.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate built-in controls. By running a parallel condition with a specific esterase inhibitor, we can definitively prove that the fluorescence signal is enzymatically driven and not an artifact of spontaneous aqueous hydrolysis.

Protocol 1: In Vitro Esterase Kinetics Assay

Rationale: This cell-free assay establishes the baseline Michaelis-Menten kinetics of the substrate using purified enzymes ([4]).

  • Reagent Preparation: Dissolve 2-Methylbenzo[d]oxazol-6-yl acetate in anhydrous DMSO to create a 10 mM stock. Crucial: You must use anhydrous DMSO to prevent premature hydrolysis of the ester bond during storage.

  • Buffer Setup: Prepare a 50 mM Tris-HCl buffer (pH 7.4). Aliquot 90 µL into a 96-well UV-transparent microplate.

  • Enzyme Addition: Add 5 µL of purified Porcine Liver Esterase (PLE) (1 U/mL final concentration) to the test wells. For the negative control well, add 5 µL of buffer instead.

  • Inhibitor Control (Self-Validation): In a separate set of wells, pre-incubate the enzyme with 1 mM Phenylmethylsulfonyl fluoride (PMSF) for 15 minutes prior to substrate addition.

  • Reaction Initiation: Add 5 µL of the substrate stock (diluted to desired concentrations: 1-50 µM) to all wells.

  • Data Acquisition: Immediately read the plate in a spectrofluorometer (Ex ~310 nm / Em ~420 nm) in kinetic mode for 30 minutes at 37°C. The PMSF-treated wells must show a near-zero slope, validating the assay's enzymatic specificity.

Protocol 2: Live-Cell Imaging Workflow

Rationale: Assesses intracellular esterase activity and cell viability. The small molecular footprint ensures uniform loading.

  • Cell Culture: Seed HeLa or HEK293 cells in a 35 mm glass-bottom imaging dish and culture until 70% confluent.

  • Washing: Wash cells twice with warm, phenol red-free Hank's Balanced Salt Solution (HBSS). Crucial: This removes serum esterases present in the culture media that could cause extracellular background fluorescence.

  • Staining: Dilute the 10 mM substrate stock to a 5 µM working concentration in HBSS. Incubate the cells with the staining solution for 15-20 minutes at 37°C.

  • Imaging: Because the uncleaved substrate is non-fluorescent, washing is optional but recommended for the highest contrast. Image using a widefield or confocal microscope equipped with a DAPI/UV filter set.

  • Observation: Viable cells will exhibit bright blue fluorescence, while dead cells (lacking active esterases or having compromised membranes) will remain dark.

Mandatory Visualization: Workflow & Signaling Diagram

G cluster_0 Extracellular Medium cluster_1 Intracellular Environment Substrate 2-Methylbenzo[d]oxazol-6-yl acetate (Non-fluorescent) Esterase Intracellular Esterases (Hydrolysis) Substrate->Esterase Cell Permeation Fluorophore 6-Hydroxy-2-methylbenzoxazole (Fluorescent) Esterase->Fluorophore Acetate Cleavage Signal Fluorescence Emission (UV/Blue Readout) Fluorophore->Signal Excitation

Fig 1: Mechanism of 2-Methylbenzo[d]oxazol-6-yl acetate cellular uptake and fluorogenic activation.

References

  • Differential activity-based gel electrophoresis for comparative analysis of lipolytic and esterolytic activities. PubMed Central (PMC). Available at:[Link]

  • New Near-Infrared Fluorescence Imaging Platform with Large Stokes Shift for Carboxylesterase 2 Detection in Thyroid Cancer and Inflammatory Diseases Diagnosis. Analytical Chemistry (ACS Publications). Available at:[Link]

  • 2-Methylbenzoxazole Absorption and Emission Data. PhotochemCAD Database, Oregon Medical Laser Center (OMLC). Available at:[Link]

  • Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Methylbenzo[d]oxazol-6-yl acetate

Disclaimer: This guide provides procedural recommendations for the disposal of 2-Methylbenzo[d]oxazol-6-yl acetate based on established best practices for related chemical compounds and general laboratory safety protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide provides procedural recommendations for the disposal of 2-Methylbenzo[d]oxazol-6-yl acetate based on established best practices for related chemical compounds and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for 2-Methylbenzo[d]oxazol-6-yl acetate was not available in the public domain at the time of this writing. Therefore, this information should be used as a starting point. Researchers and laboratory personnel are required to consult their institution's Environmental Health & Safety (EHS) department and, if possible, the chemical manufacturer to obtain a compound-specific SDS for definitive guidance.

Introduction: Understanding the Compound

2-Methylbenzo[d]oxazol-6-yl acetate belongs to the benzoxazole class of heterocyclic compounds. Benzoxazoles are known for their wide range of biological activities and are often used as scaffolds in pharmaceutical and agrochemical research.[1][2] The acetate functional group suggests that the compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. Given the general characteristics of this chemical family, it is prudent to handle 2-Methylbenzo[d]oxazol-6-yl acetate with care, assuming it may possess uncharacterized biological and toxicological properties.

Section 1: Hazard Identification and Risk Assessment

  • Potential for Toxicity: Many benzoxazole derivatives exhibit potent biological activity.[2] Related compounds have been shown to be harmful if swallowed, inhaled, or in contact with skin.[3]

  • Skin and Eye Irritation: Similar compounds, such as 6-Methylbenzoxazole, are known to cause serious eye irritation and skin irritation.[4]

  • Aquatic Toxicity: Some benzothiazoles, which are structurally similar to benzoxazoles, are very toxic to aquatic life with long-lasting effects.[5] It is reasonable to assume that 2-Methylbenzo[d]oxazol-6-yl acetate could also pose a threat to the environment and should be prevented from entering drains or waterways.[6]

Summary of Potential Hazards and Required Precautions
Hazard CategoryPotential RiskRecommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if ingested, absorbed through the skin, or inhaled.[3][7]Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust or aerosols.
Skin Corrosion/Irritation May cause skin irritation upon contact.[4]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[4]Wear safety glasses with side shields or chemical goggles.
Aquatic Toxicity Potentially harmful or toxic to aquatic organisms.[5]Do not allow the product to enter drains or the environment.[6] Collect all waste for proper disposal.

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Given the potential hazards, a stringent PPE protocol is mandatory when handling 2-Methylbenzo[d]oxazol-6-yl acetate.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.

  • Eye Protection: Chemical safety goggles are required.

  • Skin and Body Protection: A flame-retardant lab coat should be worn at all times. Ensure that all skin is covered.

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

Section 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent, inert material such as vermiculite or sand to prevent dust from becoming airborne.[8] For liquid spills, dike the area with an appropriate absorbent.

  • Clean-Up: Wearing full PPE, carefully sweep or scoop the contained material into a clearly labeled, sealable waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (such as ethanol, followed by soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Section 4: Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

  • Waste Container: Use only approved, chemically compatible, and properly labeled hazardous waste containers. The container should be kept tightly closed when not in use.[4]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Methylbenzo[d]oxazol-6-yl acetate". List all other components of the waste, including solvents.

  • Incompatible Wastes: Do not mix this waste with incompatible chemicals. While specific incompatibility data is unavailable, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[9][10]

Section 5: Disposal Procedures

The final disposal of 2-Methylbenzo[d]oxazol-6-yl acetate must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[5][11] The primary recommended method of disposal is incineration.

Step-by-Step Disposal Protocol
  • Waste Identification: Ensure the waste is correctly identified as 2-Methylbenzo[d]oxazol-6-yl acetate, including any solvents used.

  • Segregation: Keep this waste stream separate from other chemical wastes unless directed otherwise by your EHS department.

  • Containerization: Place the waste in a designated, sealed, and properly labeled hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.

  • Documentation: Complete all necessary hazardous waste disposal paperwork as required by your institution and local regulations.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a certified hazardous waste contractor.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-Methylbenzo[d]oxazol-6-yl acetate.

G start Start: Waste Generation (2-Methylbenzo[d]oxazol-6-yl acetate) identify 1. Hazard Identification (Consult SDS & EHS) start->identify ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate 3. Segregate Waste (Is it mixed with other chemicals?) ppe->segregate pure Pure or in non-hazardous solvent segregate->pure No mixed Mixed with other hazardous waste segregate->mixed Yes container_pure 4a. Place in labeled container for '2-Methylbenzo[d]oxazol-6-yl acetate' pure->container_pure container_mixed 4b. Consult EHS for appropriate waste stream container mixed->container_mixed storage 5. Store in Satellite Accumulation Area (Secure, Secondary Containment) container_pure->storage container_mixed->storage documentation 6. Complete Disposal Paperwork storage->documentation pickup 7. Arrange for EHS Pickup documentation->pickup end End: Disposal by Licensed Contractor (Incineration Preferred) pickup->end

Caption: Decision workflow for the disposal of 2-Methylbenzo[d]oxazol-6-yl acetate.

Section 6: Regulatory Compliance

All waste disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as any applicable state and local laws.[11] It is the responsibility of the waste generator to ensure that hazardous waste is managed and disposed of in an environmentally sound manner.[12]

References

  • BenchChem. (2025). Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies.
  • GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS.
  • TCI Chemicals. (2025, February 5).
  • Acros Organics. (2025, December 19).
  • Sigma-Aldrich. (2025, November 6).
  • NextSDS. METHYL 2-(6-METHOXYBENZO[D]ISOXAZOL-3-YL)
  • BLD Pharmatech.
  • Enamine.
  • Fisher Scientific. (2025, December 19).
  • MDPI. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
  • PMC. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
  • Advanced Journal of Chemistry, Section A.
  • Ministry of Environment and Natural Resources. (2000, June 1). SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES.
  • Cayman Chemical. (2025, July 31).
  • Environmental Protection Agency.
  • Sigma-Aldrich. 2-Methylbenzoxazole 99 95-21-6.
  • Santa Cruz Biotechnology.
  • Stockholm Convention. (2013, December 24). Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention.
  • PubMed. (2010, January 1). 2-Arylbenzoxazoles as CETP inhibitors: Substitution of the benzoxazole moiety.
  • AMERICAN ELEMENTS. 2-Methylbenzo[d]oxazol-6-amine | CAS 5676-60-8.
  • Basel Convention. Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6).
  • Utah State University. Incompatible Chemicals | Office of Research Environmental Health and Safety.
  • Kanazawa University. Handbook of Chemical Substance Management and Waste Disposal.
  • International Journal of Research and Review. (2022, December 15).
  • ResearchGate. (2020, February). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.
  • Wikipedia. Benzoxazole.
  • University of Cambridge. Incompatible chemicals | Department of Engineering Health & Safety.
  • IJPPR. (2025, February 7).
  • Fluorochem. 2-Methylbenzo[d]oxazol-6-amine (CAS 5676-60-8).

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylbenzo[d]oxazol-6-yl acetate

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Methylbenzo[d]oxazol-6-yl acetate. The following guidance is extrapolated from safety data for structurally analogous compounds, including 2-Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Methylbenzo[d]oxazol-6-yl acetate. The following guidance is extrapolated from safety data for structurally analogous compounds, including 2-Methylbenzoxazole and other oxazole derivatives. A thorough, site-specific risk assessment must be conducted by qualified personnel before handling this compound. This guide is intended to provide essential safety protocols and is not a substitute for a formal risk assessment.

Hazard Assessment and Triage

Given the chemical structure of 2-Methylbenzo[d]oxazol-6-yl acetate, it is prudent to anticipate hazards associated with related benzoxazole and oxazole compounds. The primary concerns are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] All handling of this compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood.[6]

Anticipated Hazards of 2-Methylbenzo[d]oxazol-6-yl acetate:

Hazard ClassAnticipated EffectSource of Analogy
Acute Oral ToxicityHarmful if swallowed.[1][3]Based on data for 2-Methylbenzoxazole and Methyl Benzoate.[1][3]
Skin Corrosion/IrritationCauses skin irritation.[1][2][4]Based on data for 2-Methylbenzoxazole and related compounds.[1][2][4]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][4]Based on data for 2-Methylbenzoxazole and related compounds.[1][2][4]
Respiratory IrritationMay cause respiratory irritation.[1][2]Based on data for 2-Methylbenzoxazole.[1][2]
FlammabilityPotentially a combustible liquid.Based on data for 2-Methylbenzoxazole.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the anticipated risks when handling 2-Methylbenzo[d]oxazol-6-yl acetate.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes and vapors which may cause serious eye irritation.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]Prevents skin contact which may cause irritation.[1][2] Double gloving is recommended for enhanced protection.[8]
Body Protection Flame-resistant lab coat.[6]Protects against accidental splashes and potential fire hazards.
Respiratory Protection Use in a certified chemical fume hood is required.[6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of vapors which may cause respiratory tract irritation.[1][2]

Experimental Protocols: Donning, Doffing, and Disposal

Donning PPE: A Step-by-Step Guide
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Don a flame-resistant lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Put on the first pair of chemical-resistant gloves.

  • Outer Gloves: Don a second pair of chemical-resistant gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.[8]

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

  • Final Check: Before entering the work area, perform a final check to ensure all PPE is correctly fitted and there are no exposed areas of skin.

Doffing PPE: A Contamination-Avoidance Workflow
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides. Place them in a designated area for decontamination.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, turning it inside out to contain any contamination. Dispose of it in the appropriate waste stream.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE (gloves, disposable lab coats) and any materials that have come into contact with 2-Methylbenzo[d]oxazol-6-yl acetate must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Visualization of PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Safe Handling Protocol A Review available data for 2-Methylbenzo[d]oxazol-6-yl acetate and analogous compounds B Identify potential hazards: - Skin/Eye Irritation - Respiratory Irritation - Oral Toxicity - Flammability A->B C Eye/Face Protection: Chemical Goggles & Face Shield B->C Mitigates splash/vapor hazards D Hand Protection: Double Chemical-Resistant Gloves B->D Prevents skin contact E Body Protection: Flame-Resistant Lab Coat B->E Protects against splashes/fire F Respiratory Protection: Chemical Fume Hood or Respirator B->F Controls vapor inhalation G Follow Donning/Doffing Procedures C->G D->G E->G F->G H Proper Disposal of Contaminated Materials G->H

Caption: Workflow for selecting appropriate PPE for handling 2-Methylbenzo[d]oxazol-6-yl acetate.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-propyl-1,3-oxazole.
  • HazComFast. (n.d.). Oxazole (CAS 288-42-6) - Safety Data.
  • Enamine. (n.d.). Safety Data Sheet.
  • Material Safety Data Sheet. (2011, June 1).
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - 2-Methylbenzoxazole.
  • NextSDS. (n.d.). METHYL 2-(6-METHOXYBENZO[D]ISOXAZOL-3-YL)ACETATE - Chemical Substance Information.
  • Safety Data Sheet. (2025, December 19). 6-Methylbenzoxazole.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • PPG. (n.d.). Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Cayman Chemical. (2025, July 31). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Methyl benzoate.
  • PubChem. (n.d.). 2-Methylbenzoxazole.
  • PubChem. (n.d.). Benzoxazole.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Methylbenzoxazole 99 95-21-6.
  • AK Scientific, Inc. (n.d.). 5-Chlorobenzo[d]oxazole-2-thiol.
  • PMC. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies.
  • MDPI. (2012, January 17). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation.
  • Sigma-Aldrich. (n.d.). Methyl 2-(2-methylbenzo[d]oxazol-5-yl)acetate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbenzo[d]oxazol-6-yl acetate
Reactant of Route 2
Reactant of Route 2
2-Methylbenzo[d]oxazol-6-yl acetate
© Copyright 2026 BenchChem. All Rights Reserved.